Product packaging for InhA-IN-7(Cat. No.:)

InhA-IN-7

Cat. No.: B12385461
M. Wt: 325.2 g/mol
InChI Key: CODNLKSZUDXSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

InhA-IN-7 is a novel small molecule inhibitor specifically designed to target the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. InhA is an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway, responsible for the production of mycolic acids—key components of the mycobacterial cell wall that contribute to its impermeability and virulence . By directly inhibiting InhA, this compound disrupts cell wall biosynthesis, leading to bacterial death . This mechanism is distinct from the pro-drug action of first-line therapeutics like isoniazid, making this compound a valuable tool for studying direct InhA inhibition and for researching drug-resistant TB strains that have mutations in the pro-drug activating machinery . This product is intended for non-clinical research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with care in accordance with their institution's biosafety and chemical hygiene guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18Cl2O2 B12385461 InhA-IN-7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18Cl2O2

Molecular Weight

325.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-5-(3-methylbutyl)phenol

InChI

InChI=1S/C17H18Cl2O2/c1-11(2)3-4-12-5-7-17(15(20)9-12)21-16-8-6-13(18)10-14(16)19/h5-11,20H,3-4H2,1-2H3

InChI Key

CODNLKSZUDXSLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Foundational & Exploratory

The Synthetic Pathway of InhA-IN-7 from Triclosan: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the synthesis of the potent InhA inhibitor, InhA-IN-7, from the common antimicrobial agent triclosan, providing detailed experimental protocols, quantitative data, and pathway visualizations to support tuberculosis drug discovery and development.

Triclosan, a widely used antimicrobial agent, has emerged as a valuable scaffold for the development of novel inhibitors targeting the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to bacterial cell death. This technical guide details the synthesis of a promising triclosan derivative, this compound, also known as compound 11 in foundational research, which exhibits potent inhibitory activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.

Synthesis of this compound: An Overview

The synthesis of this compound (2-(2,4-dichlorophenoxy)-5-(3-methylbutyl)phenol) from triclosan involves a targeted modification at the 5-position of the triclosan molecule. This strategic alkylation enhances the compound's inhibitory potency against InhA. The general synthetic approach is a Friedel-Crafts alkylation reaction.

Experimental Protocol: Synthesis of 5-alkyl triclosan derivatives

The following is a generalized experimental protocol for the synthesis of 5-alkyl triclosan derivatives, including this compound, based on the methodologies described in the scientific literature.

Materials:

  • Triclosan

  • Appropriate alkylating agent (e.g., an alcohol or alkyl halide corresponding to the desired side chain)

  • Strong acid catalyst (e.g., sulfuric acid)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of triclosan in a suitable solvent, add the alkylating agent and a catalytic amount of a strong acid.

  • Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent such as dichloromethane.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 5-alkylated triclosan derivative.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and its parent compound, triclosan, against the InhA enzyme and M. tuberculosis.

CompoundIUPAC NameInhA IC₅₀ (nM)[1]M. tuberculosis MIC (µM)[1]
This compound 2-(2,4-dichlorophenoxy)-5-(3-methylbutyl)phenol9619 - 75
Triclosan 5-chloro-2-(2,4-dichlorophenoxy)phenol--

Visualizing the Synthesis and Mechanism of Action

To further elucidate the processes involved, the following diagrams illustrate the synthetic workflow and the biological pathway targeted by this compound.

Synthesis_Workflow Triclosan Triclosan Alkylation Friedel-Crafts Alkylation (Acid Catalyst, Alkylating Agent) Triclosan->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Silica Gel Chromatography Workup->Purification InhA_IN_7 This compound Purification->InhA_IN_7

Caption: Synthetic workflow for the preparation of this compound from triclosan.

The inhibitory action of this compound is directed at the mycolic acid biosynthesis pathway, a critical process for the integrity of the mycobacterial cell wall.

Mycolic_Acid_Pathway cluster_FASII Fatty Acid Synthase-II (FAS-II) Cycle cluster_downstream Downstream Processes Acyl_ACP Acyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Acyl_ACP->Ketoacyl_ACP KasA/B Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP MabA Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP HadAB/C Elongated_Acyl_ACP Elongated Acyl-ACP Enoyl_ACP->Elongated_Acyl_ACP InhA (NADH-dependent) Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids Further Elongation & Modification InhA_IN_7 This compound InhA_IN_7->Inhibition Inhibition->Enoyl_ACP Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation

Caption: The role of InhA in the mycolic acid biosynthesis pathway and its inhibition by this compound.

This guide provides a foundational understanding of the synthesis and mechanism of action of this compound, a potent triclosan-based inhibitor of M. tuberculosis. The detailed protocols and data presented herein are intended to facilitate further research and development of novel antitubercular agents targeting the essential InhA enzyme.

References

The Direct Inhibition of Enoyl-ACP Reductase (InhA) by NITD-916: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NITD-916, a potent, orally active direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase, InhA. This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, essential for the biosynthesis of mycolic acids, the hallmark of the mycobacterial cell wall.[1][2] Unlike the frontline anti-tubercular drug isoniazid, which requires activation by the catalase-peroxidase KatG, NITD-916 and other direct inhibitors bypass this activation step, rendering them effective against many isoniazid-resistant strains.[1][3] This document details the quantitative inhibitory profile of NITD-916, the experimental protocols for its characterization, and its mechanism of action.

Quantitative Inhibitory Activity of 4-Hydroxy-2-Pyridone Inhibitors

The inhibitory potency of NITD-916 and its analogs has been quantified through both enzymatic and whole-cell assays. The following tables summarize the key data for this class of compounds.

Table 1: In Vitro Enzymatic Inhibition of InhA by 4-Hydroxy-2-Pyridone Analogs

CompoundInhA IC₅₀ (µM)
NITD-5299.60
NITD-5640.59
NITD-916 0.57

Data sourced from enzyme-inhibition studies.[1][4]

Table 2: In Vitro Whole-Cell Activity of 4-Hydroxy-2-Pyridones against M. tuberculosis

CompoundMtb H37Rv MIC₅₀ (µM)Activity against MDR-Mtb Strains MIC (µM)
NITD-5291.54N/A
NITD-5640.16N/A
NITD-916 0.05 0.04 - 0.16
Isoniazid0.33Resistant

MIC₅₀ values represent the minimum inhibitory concentration required to inhibit 50% of bacterial growth. Data for MDR-Mtb strains reflect the range of MICs against various clinical isolates.[1][4]

Mechanism of Action

NITD-916 functions as a direct inhibitor of InhA. Its mechanism involves binding to the InhA enzyme in an NADH-dependent manner, forming a ternary complex.[1][4] This complex effectively blocks the enoyl-substrate binding pocket of InhA, preventing the binding of its natural substrate, a long-chain trans-2-enoyl-ACP.[1] The inhibition of InhA disrupts the elongation of fatty acids in the FAS-II pathway.[2] This, in turn, leads to a dose-dependent inhibition of mycolic acid biosynthesis, resulting in the accumulation of fatty acid precursors.[1] The depletion of mycolic acids compromises the integrity of the mycobacterial cell wall, ultimately leading to cell death.[4][5]

Mycolic_Acid_Pathway_Inhibition cluster_FASII FAS-II System (Fatty Acid Elongation) cluster_Inhibition Inhibition by NITD-916 Malonyl-ACP Malonyl-ACP β-ketoacyl-ACP β-ketoacyl-ACP Malonyl-ACP->β-ketoacyl-ACP KasA/B Acyl-ACP (Cn) Acyl-ACP (Cn) Acyl-ACP (Cn)->β-ketoacyl-ACP β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP MabA trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP HadABC Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) trans-2-enoyl-ACP->Acyl-ACP (Cn+2) InhA Mycolic Acids Mycolic Acids Acyl-ACP (Cn+2)->Mycolic Acids Further Elongation & Synthesis NITD-916 NITD-916 InhA_complex InhA-NADH-NITD-916 Ternary Complex NITD-916->InhA_complex NADH NADH NADH->InhA_complex InhA_complex->trans-2-enoyl-ACP Blocks Binding

Caption: Mycolic acid biosynthesis pathway and the inhibitory action of NITD-916 on InhA.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel InhA inhibitors. Below are representative protocols for key experiments.

InhA Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of InhA.

InhA_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Assay Buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl) Mix Add buffer, NADH, and test compound to wells. Reagents->Mix Enzyme Purified InhA Enzyme Initiate Initiate reaction by adding InhA. Enzyme->Initiate Substrates Substrate: 2-trans-octenoyl-CoA Cofactor: NADH Substrates->Mix Inhibitor Test Compound (NITD-916) in DMSO (serial dilutions) Inhibitor->Mix Incubate Pre-incubate mixture. Mix->Incubate Incubate->Initiate Monitor Monitor NADH oxidation at 340 nm (decrease in absorbance) over time. Initiate->Monitor Rates Calculate initial reaction rates. Monitor->Rates IC50 Plot % inhibition vs. compound concentration and determine IC₅₀ value. Rates->IC50

Caption: Workflow for a typical InhA enzyme inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

    • InhA Enzyme: Purified recombinant M. tuberculosis InhA.

    • Substrate: 2-trans-octenoyl-CoA (or other suitable enoyl-CoA substrate).

    • Cofactor: NADH.

    • Test Compound: Serially diluted in DMSO.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add the assay buffer, NADH, and varying concentrations of the test compound (e.g., NITD-916). The final DMSO concentration should be kept constant (e.g., 1%).

    • Pre-incubate the mixture for a defined period at a constant temperature.

    • Initiate the enzymatic reaction by adding a fixed concentration of InhA to each well.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a DMSO control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[6]

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Protocol (Broth Microdilution Method):

  • Media and Reagents:

    • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

    • Test compound (NITD-916) serially diluted in DMSO.

    • M. tuberculosis H37Rv culture.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁵ CFU/mL in the assay plate.

  • Assay Procedure:

    • In a 96-well microtiter plate, add the supplemented Middlebrook 7H9 broth to each well.

    • Add serial dilutions of the test compound to the wells. Include a drug-free control (DMSO only) and a sterile control (broth only).

    • Inoculate the wells with the prepared bacterial suspension.

    • Seal the plates and incubate at 37°C.

  • Reading and Interpretation:

    • After a defined incubation period (typically 7-14 days), assess bacterial growth. This can be done visually or by using a growth indicator such as Resazurin or Alamar Blue.[7]

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth.[8][9]

Conclusion

NITD-916 represents a significant advancement in the development of direct InhA inhibitors for the treatment of tuberculosis. Its potent activity against both drug-susceptible and multi-drug resistant strains of M. tuberculosis highlights the therapeutic potential of this compound class. The data and protocols presented in this guide provide a comprehensive resource for researchers engaged in the discovery and development of novel anti-tubercular agents targeting the mycolic acid biosynthesis pathway. The continued exploration of direct InhA inhibitors like NITD-916 is a promising strategy to combat the global health threat of drug-resistant tuberculosis.

References

The Discovery and Development of Novel InhA Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, urgently demanding the development of new therapeutic agents.[1] The enoyl-acyl carrier protein (ACP) reductase, InhA, is a crucial enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids.[2][3][4][5] These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its low permeability and intrinsic resistance to many antibiotics.[5][6] The clinical validation of InhA as a drug target is firmly established by the frontline anti-tuberculosis drug isoniazid (INH).[1][2][6][7] However, the increasing prevalence of resistance to isoniazid, primarily due to mutations in the catalase-peroxidase enzyme KatG required for its activation, necessitates the discovery of novel, direct-acting InhA inhibitors.[1][2][6][7][8][9]

This technical guide provides an in-depth overview of the discovery and development of novel InhA inhibitors, focusing on different inhibitor classes, their mechanisms of action, key experimental protocols for their evaluation, and a summary of their reported activities.

The InhA Signaling Pathway in Mycolic Acid Biosynthesis

InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP substrates, a critical chain elongation step in the FAS-II pathway.[3][4][5] This pathway is responsible for synthesizing the long meromycolate chains of mycolic acids. Inhibition of InhA disrupts this pathway, leading to the depletion of mycolic acids and the accumulation of long-chain fatty acids, ultimately resulting in bacterial cell death.[2]

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP Produces short-chain fatty acids FAS_II_Elongation FAS-II Elongation Cycle Acyl_ACP->FAS_II_Elongation Enoyl_ACP trans-2-Enoyl-ACP FAS_II_Elongation->Enoyl_ACP Elongation Meromycolate Meromycolate Chain FAS_II_Elongation->Meromycolate Final Elongation Products InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA InhA->FAS_II_Elongation Reduction (NADH -> NAD+) Mycolic_Acid Mycolic Acids Meromycolate->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Inhibitor Direct InhA Inhibitors Inhibitor->InhA Direct Inhibition Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activation INH_NAD INH-NAD Adduct KatG->INH_NAD INH_NAD->InhA Inhibition

Figure 1: Simplified schematic of the InhA-mediated mycolic acid biosynthesis pathway and points of inhibition.

Classes of InhA Inhibitors

InhA inhibitors can be broadly categorized into two main classes:

  • Indirect Inhibitors (Prodrugs): These compounds require activation by a mycobacterial enzyme to form the active inhibitory species. The most prominent example is isoniazid (INH), which is activated by the catalase-peroxidase KatG to form an INH-NAD adduct that potently inhibits InhA.[2][3][6][7][9][10][11][12] Ethionamide is another prodrug that targets InhA but is activated by the monooxygenase EtaA.[12] A major drawback of these prodrugs is that resistance can arise from mutations in the activating enzymes (e.g., KatG), which is a common clinical observation.[1][2][7]

  • Direct Inhibitors: These compounds bind directly to InhA without the need for prior enzymatic activation.[1] The development of direct InhA inhibitors is a major focus of current research as they are expected to be active against INH-resistant strains with mutations in katG.[1][2][7][8] Various chemical scaffolds have been identified as direct InhA inhibitors, including:

    • Thiadiazoles: GSK693 and GSK138 are examples from this class that have demonstrated in vivo efficacy.[13][14][15][16][17]

    • 4-Hydroxy-2-pyridones: This class, including compounds like NITD-916, was identified through high-throughput whole-cell screening and has shown potent bactericidal activity.[6][18]

    • Pyrrolidine Carboxamides: These have been identified as promising InhA inhibitors with good bioavailability.[19]

    • Triclosan Analogues: Triclosan itself is a known InhA inhibitor, and its derivatives are being explored for improved potency.[7][20]

    • Arylamides and Benzimidazole Derivatives: These have also been identified as potent direct inhibitors through high-throughput and in silico screening methods.[12]

Discovery and Development Workflow

The identification of novel InhA inhibitors typically follows a multi-step process, starting from initial screening to lead optimization.

Discovery_Workflow Screening Screening Strategies HTS High-Throughput Screening (HTS) Screening->HTS FBDD Fragment-Based Drug Design (FBDD) Screening->FBDD Virtual Structure-Based Virtual Screening Screening->Virtual Hit_ID Hit Identification HTS->Hit_ID FBDD->Hit_ID Virtual->Hit_ID Biochemical Biochemical Assays (InhA Enzyme Inhibition) Hit_ID->Biochemical Cellular Whole-Cell Assays (Mtb Growth Inhibition) Biochemical->Cellular Hit_to_Lead Hit-to-Lead Optimization Cellular->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR Structural Structural Biology (X-ray Crystallography) Hit_to_Lead->Structural Lead_Opt Lead Optimization SAR->Lead_Opt Structural->Lead_Opt ADMET ADMET Profiling In_Vivo In Vivo Efficacy (Mouse Models of TB) ADMET->In_Vivo Lead_Opt->ADMET Preclinical Preclinical Candidate In_Vivo->Preclinical

References

The Central Role of InhA in Mycolic Acid Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Drug Target in Mycobacterium tuberculosis

Mycolic acids are the hallmark of the Mycobacterium tuberculosis cell envelope, providing a crucial structural barrier that contributes to its intrinsic resistance to many antibiotics and its survival within the host. The biosynthesis of these unique, long-chain fatty acids is a complex process, and the enzymes involved represent prime targets for antitubercular drug development. Among these, the enoyl-acyl carrier protein (ACP) reductase, InhA, stands out as a clinically validated and extensively studied target. This technical guide provides a comprehensive overview of the role of InhA in mycolic acid synthesis, its enzymatic properties, regulation, and its significance in the context of drug discovery.

InhA: The Gatekeeper of Meromycolate Elongation

InhA is an essential enzyme that catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP substrates, a critical step in the elongation of fatty acids by the type II fatty acid synthase (FAS-II) system.[1][2] This system is responsible for extending the shorter fatty acid chains produced by the FAS-I system to generate the long meromycolate chains that form the backbone of mycolic acids.[3]

Enzymatic Function and Structure

InhA is a homotetrameric protein, with each subunit containing a Rossmann fold for NADH binding. The enzyme exhibits a preference for long-chain fatty acyl thioester substrates, typically those with more than 16 carbon atoms.[1] The catalytic mechanism involves the transfer of a hydride ion from NADH to the β-carbon of the enoyl-ACP substrate, followed by protonation of the α-carbon. Recent studies have revealed the formation of a covalent adduct between NADH and the substrate during the catalytic cycle, providing new insights into the reaction mechanism.[4]

Quantitative Analysis of InhA Activity and Inhibition

The development of direct inhibitors of InhA is a major focus of tuberculosis drug discovery, as they can overcome resistance mechanisms associated with the prodrug isoniazid. The following tables summarize key quantitative data related to InhA's enzymatic activity and the potency of various direct inhibitors.

Table 1: Kinetic Parameters of M. tuberculosis InhA
SubstrateKm (µM)kcat (s-1)Reference
Octenoyl-CoA7.3 ± 0.84.3 ± 1.0[4]
NADH12 ± 159 ± 11[4]
C2-ene adduct77 ± 810 ± 3[4]

Note: Kinetic parameters can vary depending on experimental conditions.

Table 2: In Vitro Inhibitory Activity of Selected Direct InhA Inhibitors
CompoundIC50 (µM)TargetReference
NITD-5299.60InhA
NITD-5640.59InhA[5]
GSK1380.04InhA[6][7]
Compound 7a0.35 ± 0.01InhA
Compound 5g1.56 ± 0.06InhA[8]
Triclosan~0.16InhA[3]

Regulation of InhA Activity by Phosphorylation

The activity of InhA is not static but is subject to post-translational modification, specifically phosphorylation. This regulatory mechanism allows M. tuberculosis to modulate mycolic acid biosynthesis in response to environmental cues.

Several serine/threonine protein kinases (STPKs) in M. tuberculosis, including PknA, PknB, and PknH, have been shown to phosphorylate InhA.[9] The primary phosphorylation site has been identified as Threonine-266 (Thr-266).[9][10] Phosphorylation of InhA leads to a significant decrease in its enzymatic activity, with a reported 5-fold reduction.[1][2] This inhibition of InhA activity, in turn, negatively impacts mycolic acid biosynthesis and bacterial growth.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study InhA and mycolic acid synthesis.

InhA Enzyme Activity Assay

This spectrophotometric assay measures the NADH-dependent reductase activity of InhA.

Materials:

  • Purified InhA enzyme

  • NADH

  • trans-2-Octenoyl-CoA (or other suitable enoyl-CoA substrate)

  • PIPES buffer (30 mM, pH 6.8)

  • NaCl (150 mM)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing PIPES buffer, NaCl, and NADH in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known concentration of the enoyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The initial linear portion of the curve is used to calculate the rate of reaction.

  • For inhibitor screening, the assay is performed in the presence of varying concentrations of the test compound.

Mycolic Acid Extraction and Analysis by Thin-Layer Chromatography (TLC)

This method allows for the qualitative and semi-quantitative analysis of mycolic acid profiles.

Materials:

  • M. tuberculosis cell pellet

  • Saponification reagent (e.g., 25% potassium hydroxide in methanol/water)

  • Hydrochloric acid (HCl) for acidification

  • Chloroform

  • Methanol

  • TLC plates (silica gel)

  • Developing solvent (e.g., petroleum ether/acetone, 95:5 v/v)

  • Visualization reagent (e.g., 5% phosphomolybdic acid in ethanol, followed by charring)

Procedure:

  • Saponification: Resuspend the bacterial cell pellet in the saponification reagent and heat at a high temperature (e.g., 100°C) for several hours to release mycolic acids from the cell wall.

  • Acidification and Extraction: Cool the mixture and acidify with HCl. Extract the mycolic acids into an organic solvent like chloroform.

  • Derivatization (Optional but recommended for visualization): Mycolic acids can be esterified (e.g., with p-bromophenacyl bromide) for better visualization and separation.

  • TLC Analysis: Spot the extracted mycolic acids onto a TLC plate. Develop the plate in a suitable solvent system.

  • Visualization: After development, dry the plate and visualize the separated mycolic acid species using an appropriate reagent and heating.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows related to InhA and mycolic acid synthesis.

Mycolic_Acid_Biosynthesis cluster_FASII FAS-II Elongation Cycle cluster_Final_Steps Final Mycolic Acid Synthesis Acyl_ACP Acyl-ACP (C_n) Ketoacyl_ACP β-Ketoacyl-ACP Acyl_ACP->Ketoacyl_ACP KasA/B Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP MabA Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP HadABC Acyl_ACP_n2 Acyl-ACP (C_n+2) Enoyl_ACP->Acyl_ACP_n2 InhA (NADH -> NAD+) Meromycolate Meromycolic Acid Acyl_ACP_n2->Meromycolate Multiple Cycles Pks13 Pks13 Meromycolate->Pks13 C26_Fatty_Acid C26 Fatty Acid C26_Fatty_Acid->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Condensation & Reduction FAS_I FAS-I System FAS_I->Acyl_ACP Provides C16-C18 primers

Caption: The FAS-II pathway for meromycolate elongation in M. tuberculosis.

INH_Activation_and_Inhibition INH Isoniazid (INH) (Prodrug) Activated_INH Activated INH (Isonicotinoyl radical) INH->Activated_INH Activation KatG KatG (Catalase-peroxidase) KatG->Activated_INH INH_NAD_adduct INH-NAD Adduct Activated_INH->INH_NAD_adduct NAD NAD+ NAD->INH_NAD_adduct Inhibited_InhA Inhibited InhA INH_NAD_adduct->Inhibited_InhA Inhibition InhA InhA InhA->Inhibited_InhA Mycolic_Acid_Synthesis Mycolic Acid Synthesis Inhibited_InhA->Mycolic_Acid_Synthesis Blocks

Caption: Mechanism of isoniazid (INH) activation and InhA inhibition.

InhA_Regulation Environmental_Signal Environmental Signal (e.g., stress) STPKs Serine/Threonine Protein Kinases (PknA, PknB, PknH) Environmental_Signal->STPKs Activates InhA_inactive Inactive InhA-P (Phosphorylated at Thr-266) STPKs->InhA_inactive Phosphorylates InhA_active Active InhA InhA_active->InhA_inactive Reduced_Synthesis Reduced Mycolic Acid Synthesis InhA_inactive->Reduced_Synthesis Leads to Mycolic_Acid_Synthesis Mycolic Acid Synthesis Mycolic_Acid_Synthesis->Reduced_Synthesis Experimental_Workflow cluster_Screening Inhibitor Screening cluster_Validation Hit Validation and Characterization cluster_Mechanism Mechanism of Action Studies HTS High-Throughput Screening (Compound Library) InhA_Assay InhA Enzyme Activity Assay HTS->InhA_Assay Hits Initial Hits InhA_Assay->Hits IC50 IC50 Determination Hits->IC50 MIC MIC against M. tb IC50->MIC Cytotoxicity Cytotoxicity Assay MIC->Cytotoxicity Lead_Candidates Lead Candidates Cytotoxicity->Lead_Candidates Mycolic_Acid_Analysis Mycolic Acid Profile Analysis (TLC/HPLC) Lead_Candidates->Mycolic_Acid_Analysis Resistant_Mutant Resistant Mutant Generation & Sequencing Lead_Candidates->Resistant_Mutant Structural_Studies Co-crystallography with InhA Lead_Candidates->Structural_Studies

References

An In-Depth Technical Guide to the InhA-IN-7 Binding Site on the InhA Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of the inhibitor InhA-IN-7 to the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). It covers the structure of the InhA active site, the mechanism of inhibition, quantitative binding data, and detailed experimental protocols.

Introduction: InhA as a Prime Antitubercular Target

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. These long-chain fatty acids are essential for the bacterium's survival, virulence, and resistance to common antibiotics.[1] The biosynthesis of mycolic acids is carried out by the type II fatty acid synthase (FAS-II) system, which is distinct from the type I system found in mammals, making it an attractive target for selective drug development.[2]

A crucial enzyme in the FAS-II pathway is the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.[1][3] InhA catalyzes the final reduction step in each cycle of fatty acid elongation.[1] Its essential role has been validated by the action of the frontline anti-tubercular drug isoniazid (INH). INH is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms a covalent adduct with the NADH cofactor. This INH-NADH adduct then potently inhibits InhA, leading to the disruption of mycolic acid synthesis and bacterial cell death.[1][4] The rise of INH-resistant Mtb strains, often due to mutations in KatG, has necessitated the development of direct InhA inhibitors that do not require enzymatic activation.[4] this compound is one such direct inhibitor, derived from the well-characterized inhibitor triclosan.[5]

The InhA Active Site: A Detailed Look

The InhA enzyme is a homotetramer, with each monomer containing a Rossmann fold core for NADH binding and a substrate-binding pocket.[6][7] The active site can be divided into two main regions: the cofactor-binding site and the substrate-binding pocket.

The substrate-binding pocket is a hydrophobic channel lined with key residues that accommodate the growing acyl chain of the fatty acid substrate.[6] These residues include Phe149, Tyr158, Met161, Pro193, Met199, Ile215, Leu218, and Trp222 .[5][6]

A critical feature of the active site is the Substrate-Binding Loop (SBL) , typically comprising residues 194-208.[6][7] This loop is highly flexible and can exist in an "open" or "closed" conformation. In the absence of a substrate or a potent inhibitor, the SBL is often disordered.[4] Upon binding of certain inhibitors, the SBL undergoes a significant conformational change, closing over the active site.[4][8][9] This ordering of the SBL is thought to be a key determinant of high-affinity, slow-onset inhibition, as it effectively "traps" the inhibitor in the binding pocket, increasing its residence time.[4]

This compound: Binding and Mechanism of Inhibition

This compound is a derivative of triclosan, a well-studied direct inhibitor of InhA.[5] Structure-based drug design has led to the development of triclosan derivatives with significantly enhanced potency against the InhA enzyme.[5][10]

The binding of this compound and other triclosan derivatives occurs within the hydrophobic substrate-binding pocket, directly competing with the natural enoyl-ACP substrate. Crystal structures of InhA in complex with triclosan derivatives reveal the structural basis for their inhibitory activity.[5][10] The inhibitor positions itself to form extensive hydrophobic interactions with the residues lining the pocket, such as Phe149, Met199, Pro193, Ile215, and Leu218 .[5]

A crucial aspect of the inhibition mechanism for potent triclosan derivatives is the induction of the "closed" conformation of the Substrate-Binding Loop.[4] This conformational change, driven by hydrophobic interactions between the inhibitor and the loop, covers the entrance to the binding pocket, locking the inhibitor in place.[4][11] This induced-fit mechanism is characteristic of slow, tight-binding inhibitors of InhA.[4][12]

Below is a diagram illustrating the key interactions and the conformational change central to the inhibition of InhA by a direct inhibitor like this compound.

InhA_Inhibition_Pathway cluster_Enzyme InhA Enzyme cluster_Process Inhibition Process InhA_Open InhA (Open SBL) + NADH Binding Binding Event InhA_Open->Binding InhA_Closed InhA-Inhibitor Complex (Closed SBL) Inhibition Enzyme Inhibition InhA_Closed->Inhibition Inhibitor This compound Inhibitor->Binding Conformational_Change SBL Ordering Binding->Conformational_Change Induced Fit Conformational_Change->InhA_Closed Forms Stable Complex Assay_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, NADH, Substrate, Inhibitor) start->prep setup Set up 96-well plate: - Buffer - Inhibitor dilutions - NADH prep->setup add_enzyme Add InhA Enzyme setup->add_enzyme preincubate Pre-incubate at Room Temp add_enzyme->preincubate add_substrate Initiate Reaction (Add Substrate) preincubate->add_substrate read_plate Monitor Absorbance at 340 nm add_substrate->read_plate analyze Calculate Initial Velocities & Percent Inhibition read_plate->analyze calc_ic50 Determine IC50 Value analyze->calc_ic50 end_node End calc_ic50->end_node

References

Methodological & Application

Application Notes and Protocols for InhA-IN-7 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall.[1][2][3] Inhibition of InhA disrupts this pathway, leading to cell death. This makes InhA a well-validated and attractive target for the development of new antitubercular drugs.[4][5][6] Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG, direct inhibitors of InhA, such as InhA-IN-7, can bypass the common resistance mechanisms associated with mutations in the katG gene.[1][5] This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of this compound, a putative direct inhibitor of InhA. The assay measures the inhibition of InhA activity by monitoring the oxidation of NADH, a cofactor in the enzymatic reaction.[7][8]

Principle of the Assay

The InhA enzyme catalyzes the NADH-dependent reduction of a trans-2-enoyl-ACP substrate.[2][9] In this in vitro assay, a trans-2-enoyl-CoA substrate, such as 2-trans-octenoyl-CoA or 2-trans-dodecenoyl-CoA (DD-CoA), is used.[1][7][10] The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. When an inhibitor like this compound is present, the rate of NADH oxidation decreases. By measuring this rate change at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined.[1][7]

Materials and Reagents

Reagent/MaterialStock ConcentrationFinal ConcentrationNotes
Purified InhA Enzyme10 µM20-100 nMStore at -80°C.
This compound10 mM in DMSOVariable (e.g., 0.01-100 µM)Store at -20°C.
NADH10 mM100-250 µMPrepare fresh. Store protected from light.
Substrate (e.g., 2-trans-dodecenoyl-CoA)10 mM25-50 µMStore at -80°C.
Assay Buffer (PIPES)1 M, pH 6.830 mM
NaCl5 M150 mM
DMSO100%≤1% (v/v)
96-well UV-transparent platesN/AN/A
Spectrophotometer/Plate ReaderN/AN/ACapable of reading absorbance at 340 nm.

Experimental Protocol

1. Preparation of Reagents and Solutions

  • Assay Buffer: Prepare a working solution of 30 mM PIPES buffer, pH 6.8, containing 150 mM NaCl.[3][4]

  • Enzyme Solution: Dilute the purified InhA enzyme to a working concentration of 2X the final assay concentration (e.g., 40-200 nM) in the assay buffer. Keep on ice.

  • NADH Solution: Dilute the 10 mM NADH stock to a working concentration of 2X the final assay concentration (e.g., 200-500 µM) in the assay buffer. Prepare fresh and protect from light.

  • Substrate Solution: Dilute the 10 mM substrate stock to a working concentration of 2X the final assay concentration (e.g., 50-100 µM) in the assay buffer. Keep on ice.

  • Inhibitor (this compound) Dilutions: Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 2-fold serial dilution from a high concentration (e.g., 10 mM). This will be further diluted in the assay.

2. Assay Procedure (96-well plate format)

The following steps describe the procedure for a single well. This should be performed in triplicate for each inhibitor concentration.

  • Controls:

    • Negative Control (100% activity): Assay buffer and DMSO (without inhibitor).

    • Positive Control (optional): A known InhA inhibitor (e.g., Triclosan) can be used as a reference.[7]

  • Assay Setup:

    • To each well, add 50 µL of the 2X NADH solution.

    • Add 1 µL of the serially diluted this compound (or DMSO for the negative control) to the appropriate wells.

    • Add 25 µL of the 2X InhA enzyme solution.

    • Mix gently and pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the 2X substrate solution to each well.

    • Immediately place the plate in a spectrophotometer or plate reader.

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The reaction should be monitored in the linear range.

3. Data Analysis

  • Calculate the initial reaction velocity (rate) for each well. This is determined from the linear portion of the absorbance vs. time plot.

  • Normalize the data: Express the reaction rates as a percentage of the negative control (100% activity).

  • Generate a dose-response curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value: The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity. This can be calculated by fitting the dose-response curve to a suitable equation (e.g., a four-parameter logistic model) using software such as GraphPad Prism.[11]

Summary of Assay Conditions

ParameterRecommended Condition
Enzyme (InhA)20-100 nM
Substrate (DD-CoA)25-50 µM
Cofactor (NADH)100-250 µM
Buffer30 mM PIPES, 150 mM NaCl
pH6.8
TemperatureRoom Temperature (approx. 25°C)
DMSO Concentration≤1% (v/v)
Detection Wavelength340 nm
ReadoutDecrease in absorbance over time

Experimental Workflow Diagram

InhA_Inhibition_Assay_Workflow prep Reagent Preparation plate Plate Setup (NADH, Inhibitor) prep->plate Diluted Reagents enzyme_add Add InhA Enzyme plate->enzyme_add pre_incubate Pre-incubation (10-15 min) enzyme_add->pre_incubate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction read_plate Kinetic Reading (Absorbance at 340 nm) start_reaction->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis

Caption: Workflow for the InhA in vitro enzyme inhibition assay.

Signaling Pathway Diagram

InhA_Pathway FASII FAS-II Pathway Enoyl_ACP trans-2-Enoyl-ACP FASII->Enoyl_ACP InhA InhA Enzyme Enoyl_ACP->InhA Substrate Acyl_ACP Acyl-ACP InhA->Acyl_ACP Product NAD NAD+ InhA->NAD NADH NADH NADH->InhA Cofactor Mycolic_Acid Mycolic Acid Biosynthesis Acyl_ACP->Mycolic_Acid Inhibitor This compound Inhibitor->InhA

Caption: Inhibition of the InhA-catalyzed reaction in the mycolic acid biosynthesis pathway.

References

Application Notes and Protocols: Cell-based Assay of InhA-IN-7 against Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, essential for the biosynthesis of mycolic acids.[1][2] Mycolic acids are unique, long-chain fatty acids that form the core of the protective mycobacterial cell wall, contributing to its impermeability and the intrinsic resistance of Mtb to many chemotherapeutic agents. Inhibition of InhA disrupts mycolic acid synthesis, leading to compromised cell wall integrity and bacterial death, validating it as a key target for anti-TB drug development.[3]

Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD+ that inhibits InhA.[3] However, mutations in the katG gene are a primary mechanism of INH resistance.[3] This has spurred the development of direct InhA inhibitors that do not require KatG activation, offering a promising strategy to combat INH-resistant Mtb strains.

This document provides a detailed protocol for a cell-based assay to determine the antimycobacterial activity of InhA-IN-7, a representative direct inhibitor of InhA, against the virulent M. tuberculosis H37Rv strain. The featured methodology is the Resazurin Microtiter Assay (REMA), a colorimetric method for determining cell viability.

Principle of the Resazurin Microtiter Assay (REMA)

The REMA method is a rapid, low-cost, and reliable technique for assessing the susceptibility of M. tuberculosis to antimicrobial compounds.[4][5][6] The assay utilizes the blue indicator dye, resazurin, which is reduced by viable, metabolically active mycobacterial cells to the pink, fluorescent compound, resorufin. A color change from blue to pink provides a visual readout of bacterial growth, while the absence of a color change indicates growth inhibition. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change.[6]

Quantitative Data Summary

The following table summarizes the representative minimum inhibitory concentration (MIC) values for direct InhA inhibitors against M. tuberculosis H37Rv, providing a benchmark for evaluating the potency of new chemical entities like this compound.

CompoundTargetM. tuberculosis StrainAssay TypeMIC (µM)Reference
This compound (Representative) InhA H37Rv REMA ~1.0
GSK138InhAH37RvBroth Microdilution (Resazurin)1[5][7]
NITD-916InhAH37Rv-0.05 (MIC50)[3]
Isoniazid (INH)InhA (pro-drug)H37RvBroth Microdilution0.02 (µg/mL)[8]

Experimental Protocols

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth (Difco or equivalent)

  • Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment (Becton Dickinson or equivalent)

  • Glycerol

  • Tyloxapol or Tween 80

  • This compound (or test compound)

  • Isoniazid (positive control)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Resazurin sodium salt powder (Acros Organics, Sigma-Aldrich, or equivalent)

  • Sterile distilled water

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile conical tubes (15 mL and 50 mL)

  • Biosafety Cabinet (Class II or III)

  • Incubator (37°C)

  • Spectrophotometer or McFarland densitometer

  • Microplate reader (optional, for quantitative analysis)

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Readout cluster_analysis Data Analysis prep_media Prepare 7H9 Broth (supplemented with OADC/ADC, glycerol, and tyloxapol) prep_compound Prepare Serial Dilutions of this compound in 7H9 Broth prep_media->prep_compound prep_bacteria Prepare M. tuberculosis H37Rv Inoculum (adjust to McFarland 1 standard, then dilute 1:20) prep_media->prep_bacteria add_compound Add 100 µL of diluted This compound to wells prep_compound->add_compound add_bacteria Inoculate with 100 µL of M. tb suspension prep_bacteria->add_bacteria add_compound->add_bacteria add_controls Include Growth (no drug) and Sterility (no bacteria) controls add_bacteria->add_controls incubate_1 Incubate plate at 37°C for 7 days add_controls->incubate_1 add_resazurin Add 30 µL of 0.01% Resazurin to each well incubate_1->add_resazurin incubate_2 Re-incubate overnight (16-24h) add_resazurin->incubate_2 read_results Visually assess color change (Blue -> Pink) incubate_2->read_results determine_mic Determine MIC: Lowest concentration with no pink color development read_results->determine_mic inhA_pathway cluster_fasII FAS-II System fatty_acid Fatty Acid Precursors enoyl_acp 2-trans-Enoyl-ACP fatty_acid->enoyl_acp Elongation Cycles InhA InhA Enzyme enoyl_acp->InhA Substrate acyl_acp Acyl-ACP mycolic_acid Mycolic Acid Synthesis acyl_acp->mycolic_acid cell_wall Mycobacterial Cell Wall Disruption mycolic_acid->cell_wall Incorporation mycolic_acid->cell_wall InhA_IN_7 This compound InhA_IN_7->InhA Direct Inhibition InhA->acyl_acp Reduction cell_death Bacterial Cell Death cell_wall->cell_death

References

Application Notes and Protocols: InhA Enzyme Kinetics with a Potent Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA, the enoyl-acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis, is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway. This pathway is responsible for the biosynthesis of mycolic acids, which are essential long-chain fatty acids that form the major component of the mycobacterial cell wall.[1][2][3][4] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[2] This makes InhA a well-validated and attractive target for the development of new anti-tuberculosis drugs.[1][5][6] Notably, direct inhibitors of InhA can circumvent the common resistance mechanisms associated with the prodrug isoniazid, which requires activation by the catalase-peroxidase KatG.[1][7]

This document provides a detailed experimental protocol for determining the enzyme kinetics of InhA and evaluating the inhibitory potential of a compound, here exemplified by a potent inhibitor, as no specific public domain information was found for a compound named "InhA-IN-7". The protocol is based on a continuous spectrophotometric assay that monitors the oxidation of NADH.

InhA Signaling Pathway in Mycolic Acid Biosynthesis

The InhA enzyme catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-ACPs, a crucial step in the elongation cycle of mycolic acid precursors.

InhA_Pathway cluster_FAS Mycolic Acid Biosynthesis FASI Fatty Acid Synthase I (FASI) Acyl_ACP Acyl-ACP (short chain) FASI->Acyl_ACP ACC Acetyl-CoA Carboxylase Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA FASII_start Fatty Acid Synthase II (FAS-II) Initiation Malonyl_CoA->FASII_start Acyl_ACP->FASII_start Elongation_Cycle Elongation Cycle FASII_start->Elongation_Cycle KasA_B KasA/KasB Elongation_Cycle->KasA_B Condensation MabA MabA KasA_B->MabA Reduction InhA InhA MabA->InhA Dehydration & Reduction Long_Acyl_ACP Elongated Acyl-ACP InhA->Long_Acyl_ACP Reduction NAD NAD+ InhA->NAD Long_Acyl_ACP->Elongation_Cycle Further Elongation Mycolic_Acids Mycolic Acids Long_Acyl_ACP->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Inhibitor Potent InhA Inhibitor Inhibitor->InhA NADH NADH NADH->InhA InhA_Inhibition_Workflow prep 1. Reagent Preparation (Buffer, InhA, NADH, Substrate, Inhibitor) serial_dil 2. Serial Dilution of Inhibitor prep->serial_dil plate_setup 3. Assay Plate Setup (Inhibitor, InhA, Buffer) serial_dil->plate_setup pre_inc 4. Pre-incubation plate_setup->pre_inc reaction_start 5. Initiate Reaction (Add NADH & Substrate) pre_inc->reaction_start readout 6. Spectrophotometric Reading (Monitor NADH oxidation at 340 nm) reaction_start->readout analysis 7. Data Analysis (Calculate % Inhibition, Determine IC50) readout->analysis

References

Application Notes and Protocols for High-Throughput Screening Using InhA-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutics against Mycobacterium tuberculosis, the causative agent of tuberculosis, the enoyl-acyl carrier protein reductase (InhA) has emerged as a critical and validated drug target. InhA is an essential enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, unique and vital components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to bacterial cell death. The frontline anti-tuberculosis drug isoniazid is a pro-drug that, once activated, targets InhA. However, the rise of isoniazid-resistant strains, often due to mutations preventing its activation, necessitates the discovery of direct InhA inhibitors.

This document provides detailed application notes and protocols for the use of InhA-IN-7 , a potent direct inhibitor of InhA, in high-throughput screening (HTS) campaigns aimed at identifying novel anti-tuberculosis agents. This compound, a derivative of triclosan, offers a valuable tool for both primary screening and mechanistic studies.

This compound: A Potent Direct Inhibitor of InhA

This compound (also known as Compound 11) is a triclosan derivative that has demonstrated significant inhibitory activity against the enoyl-acyl carrier protein reductase (InhA)[1]. Its direct action on InhA circumvents the resistance mechanisms associated with the pro-drug isoniazid.

Mechanism of Action

InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier proteins, a crucial step in the elongation of fatty acids that form mycolic acids[2][3]. By directly binding to InhA, this compound blocks its enzymatic activity, thereby inhibiting mycolic acid biosynthesis and ultimately leading to the demise of Mycobacterium tuberculosis.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, facilitating its use as a reference compound in screening campaigns.

Parameter Value Reference
IC50 against InhA 96 nM[1]
Molecular Weight 325.23 g/mol [1]
Chemical Formula C17H18Cl2O2[1]

Table 1: Physicochemical and In Vitro Activity of this compound

M. tuberculosis Strain Description MIC (µM) Reference
Wild-typeDrug-sensitive strain19 - 75[1]
Mutant StrainsIsoniazid-resistant19 - 75[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

Experimental Protocols

Detailed methodologies for key experiments in a high-throughput screening campaign using this compound are provided below.

InhA Enzymatic Inhibition Assay

This assay spectrophotometrically measures the inhibition of InhA activity by monitoring the oxidation of NADH.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • trans-2-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate

  • This compound (or test compounds) dissolved in DMSO

  • Assay buffer (e.g., 30 mM PIPES, pH 6.8)

  • 96-well or 384-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare stock solutions of this compound and test compounds in DMSO.

  • In the microplate wells, prepare the reaction mixture containing assay buffer, NADH (final concentration, e.g., 100 µM), and DD-CoA (final concentration, e.g., 50 µM).

  • Add varying concentrations of this compound or test compounds to the wells. Include a positive control (e.g., a known InhA inhibitor) and a negative control (DMSO vehicle).

  • Initiate the enzymatic reaction by adding a final concentration of InhA (e.g., 50 nM) to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C for a set period (e.g., 10 minutes), taking readings at regular intervals. The rate of NADH oxidation is proportional to InhA activity.

  • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

Microplate Alamar Blue Assay (MABA) for MIC Determination

This colorimetric assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other strains of interest)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound (or test compounds) dissolved in DMSO

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Plate reader capable of measuring fluorescence (Ex: 530 nm, Em: 590 nm) or absorbance (570 nm and 600 nm)

Protocol:

  • Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.

  • Adjust the bacterial culture to a specific optical density (e.g., McFarland standard of 1.0) and then dilute it (e.g., 1:50) in fresh broth.

  • In a 96-well plate, prepare serial dilutions of this compound or test compounds in the broth. Include a drug-free control (broth and bacteria) and a sterile control (broth only).

  • Inoculate each well (except the sterile control) with the diluted bacterial suspension.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well.

  • Incubate for another 16-24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[4]. Alternatively, fluorescence or absorbance can be measured using a plate reader.

Cytotoxicity Assay

It is crucial to assess the toxicity of potential inhibitors against mammalian cells to ensure selectivity.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • This compound (or test compounds) dissolved in DMSO

  • MTT or resazurin-based cell viability assay kit

  • 96-well tissue culture plates

  • Plate reader

Protocol:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Visualizations

InhA Signaling Pathway

The following diagram illustrates the role of InhA in the Fatty Acid Synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.

InhA_Pathway cluster_FASII Fatty Acid Synthase-II (FAS-II) Pathway AcpM AcpM FabD FabD AcpM->FabD Malonyl-CoA FabH FabH FabD->FabH Malonyl-ACP KasA_KasB KasA/KasB FabH->KasA_KasB β-ketoacyl-ACP MabA MabA KasA_KasB->MabA Condensation FabI InhA (FabI) MabA->FabI β-hydroxyacyl-ACP LongChainAcyl_ACP Long-chain Acyl-ACP FabI->LongChainAcyl_ACP Reduction MycolicAcids Mycolic Acid Biosynthesis LongChainAcyl_ACP->MycolicAcids InhA_IN_7 This compound InhA_IN_7->FabI Inhibition CellWall Mycobacterial Cell Wall MycolicAcids->CellWall

Caption: Role of InhA in the FAS-II pathway and its inhibition by this compound.

High-Throughput Screening Workflow

This diagram outlines a typical workflow for a high-throughput screening campaign to identify InhA inhibitors.

HTS_Workflow start Start: Compound Library primary_screen Primary Screen: InhA Enzymatic Assay (e.g., NADH oxidation) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response Analysis (IC50 Determination) hit_identification->dose_response secondary_assay_mic Secondary Assay: Whole-Cell Activity (MABA) (MIC Determination) dose_response->secondary_assay_mic secondary_assay_cyto Secondary Assay: Cytotoxicity Assay (CC50 Determination) dose_response->secondary_assay_cyto hit_confirmation Hit Confirmation & Prioritization secondary_assay_mic->hit_confirmation secondary_assay_cyto->hit_confirmation lead_optimization Lead Optimization hit_confirmation->lead_optimization

Caption: High-throughput screening workflow for InhA inhibitors.

Logical Relationship in a Screening Cascade

This diagram illustrates the decision-making process in a typical screening cascade for identifying and advancing lead compounds.

Screening_Cascade primary_screen Primary HTS active Active primary_screen->active Potency > Threshold? inactive Inactive (Discard) primary_screen->inactive No hit_confirmation Hit Confirmation active->hit_confirmation confirmed_hit Confirmed Hit hit_confirmation->confirmed_hit Reproducible Activity? not_confirmed Not Confirmed (Discard) hit_confirmation->not_confirmed No secondary_assays Secondary Assays (Orthogonal, Selectivity) confirmed_hit->secondary_assays selective_potent Selective & Potent secondary_assays->selective_potent Selectivity & Potency Criteria Met? non_selective_weak Non-selective / Weak (Discard) secondary_assays->non_selective_weak No lead_generation Lead Generation selective_potent->lead_generation

References

Application Notes and Protocols for InhA-IN-7: A Tool for Studying Mycolic Acid Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing InhA-IN-7, a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), for studying the inhibition of mycolic acid biosynthesis.

Introduction

Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing a crucial protective barrier.[1][2] The biosynthesis of mycolic acids is a complex process involving the Type-II fatty acid synthase (FAS-II) system, of which InhA is a key enzyme.[2][3] InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier protein (ACP) substrates, a critical step in the elongation of fatty acid chains.[4][5] Inhibition of InhA disrupts the mycolic acid pathway, leading to a compromised cell wall and ultimately, bacterial death.[6] This makes InhA a well-validated and attractive target for the development of new anti-tubercular drugs. This compound (also known as Compound 11) is a direct inhibitor of InhA, offering a valuable tool for investigating the intricacies of mycolic acid biosynthesis and for the preliminary assessment of novel anti-tuberculosis therapeutic strategies.

Mechanism of Action

This compound is a derivative of Triclosan and functions as a direct inhibitor of the InhA enzyme. Unlike pro-drugs such as isoniazid, which require activation by the catalase-peroxidase KatG, this compound binds directly to InhA, thereby circumventing a common mechanism of isoniazid resistance.[2] By inhibiting InhA, this compound blocks the reduction of long-chain enoyl-ACP substrates, leading to the depletion of mycolic acid precursors and subsequent inhibition of M. tuberculosis growth.

Quantitative Data Summary

The inhibitory activities of this compound against its molecular target and whole M. tuberculosis cells are summarized below.

Parameter Value Description
IC50 (InhA) 96 nMThe half-maximal inhibitory concentration against the purified InhA enzyme, indicating high potency at the molecular level.
MIC (M. tuberculosis) 19 - 75 µMThe minimum inhibitory concentration range required to inhibit the growth of wild-type and mutant strains of M. tuberculosis.
Cytotoxicity Data not availableIt is recommended to perform a standard cytotoxicity assay, such as the MTT assay, to determine the selectivity of the compound for the bacterial target over mammalian cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the purified InhA enzyme by monitoring the oxidation of NADH.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • trans-2-Dodecenoyl-CoA (DD-CoA) or another suitable enoyl-CoA substrate

  • This compound (dissolved in DMSO)

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • 96-well UV-transparent microplates

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare working solutions of NADH and DD-CoA in Assay Buffer.

    • Prepare a working solution of InhA enzyme in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • A constant concentration of NADH (e.g., 250 µM final concentration).

      • Varying concentrations of this compound (prepare a serial dilution). Include a DMSO-only control.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the Reaction:

    • Add a constant concentration of the InhA enzyme (e.g., 100 nM final concentration) to each well.

    • Initiate the enzymatic reaction by adding a constant concentration of DD-CoA (e.g., 25 µM final concentration).

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity (rate of NADH oxidation) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[7]

This protocol outlines the broth microdilution method to determine the MIC of this compound against M. tuberculosis H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound (dissolved in DMSO)

  • Sterile 96-well microplates with lids

  • Inverted mirror for reading

  • Spectrophotometer for measuring optical density (OD) at 600 nm

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in fresh Middlebrook 7H9 broth to obtain a final inoculum of approximately 1.5 x 10⁵ CFU/mL.[8][9]

  • Compound Dilution:

    • Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free control (broth with DMSO) and a sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C in a humidified incubator for 7-14 days, or until visible growth is observed in the drug-free control.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis.[8] Visual inspection can be aided by using an inverted mirror.

This protocol describes the use of the MTT assay to evaluate the potential cytotoxicity of this compound against a mammalian cell line (e.g., Vero or HepG2).[1][10]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization and Measurement:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

Mycolic_Acid_Biosynthesis FAS_I Fatty Acid Synthase I (FAS-I) C16_C26_Acyl_CoA C16-C26 Acyl-CoA FAS_I->C16_C26_Acyl_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I FAS_II_init FAS-II Initiation (FabH) C16_C26_Acyl_CoA->FAS_II_init Pks13 Condensation (Pks13) C16_C26_Acyl_CoA->Pks13 FAS_II_elong FAS-II Elongation Cycle FAS_II_init->FAS_II_elong KasA_B Condensation (KasA/B) FAS_II_elong->KasA_B Malonyl-ACP Meromycolates Meromycolic Acids FAS_II_elong->Meromycolates MabA Reduction (MabA) KasA_B->MabA HadAB_C Dehydration (HadAB/C) MabA->HadAB_C InhA Reduction (InhA) HadAB_C->InhA InhA->FAS_II_elong Elongated Acyl-ACP Meromycolates->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Cell Wall Integration Mycolic_Acids->Cell_Wall InhA_IN_7 This compound InhA_IN_7->InhA

Caption: Inhibition of InhA by this compound in the FAS-II elongation cycle of mycolic acid biosynthesis.

Experimental_Workflow start Start: this compound Stock Solution enz_assay Protocol 1: InhA Enzyme Inhibition Assay start->enz_assay mic_assay Protocol 2: MIC Determination vs. M. tb start->mic_assay cyto_assay Protocol 3: Cytotoxicity Assay (MTT) start->cyto_assay ic50 Determine IC50 enz_assay->ic50 mic Determine MIC mic_assay->mic cc50 Determine CC50 cyto_assay->cc50 end Evaluate Therapeutic Potential ic50->end si Calculate Selectivity Index (SI = CC50 / MIC) mic->si cc50->si si->end

Caption: Logical workflow for the comprehensive evaluation of this compound's biological activity.

References

Application Notes and Protocols for Cytotoxicity Testing of InhA Inhibitors in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for assessing the cytotoxicity of InhA inhibitors in mammalian cell lines. Due to the absence of publicly available data for a specific compound designated "InhA-IN-7," this document will use Triclosan , a well-characterized inhibitor of the enoyl-acyl carrier protein reductase (InhA), as a representative example. The methodologies and data presentation formats described herein can be adapted for the evaluation of novel InhA inhibitors like this compound once specific experimental data becomes available.

InhA is a crucial enzyme in the fatty acid synthesis pathway of various pathogens. While targeting InhA is a promising antimicrobial strategy, it is imperative to evaluate the cytotoxic effects of any lead compounds on mammalian cells to ensure their safety profile for potential therapeutic use. This document outlines standard colorimetric assays—the MTT and LDH assays—to quantify cell viability and membrane integrity, respectively, following treatment with an InhA inhibitor.

Quantitative Cytotoxicity Data for Triclosan

The following table summarizes the cytotoxic effects of Triclosan on various mammalian cell lines as reported in the literature. This data serves as an example for structuring results obtained for other InhA inhibitors.

CompoundCell LineAssay TypeEndpointValueUnit
TriclosanBJ (Human Dermal Fibroblasts)MTTLC5028.44µg/mL
TriclosanH9c2 (Rat Cardiomyoblasts)MTTLC5025.36µg/mL
TriclosanKB (Human Epidermoid Carcinoma)Not SpecifiedIC500.034mM
TriclosanVero (Monkey Kidney Epithelial)Not SpecifiedIC500.036mM

Note: The original sources for this data should be consulted for detailed experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • InhA inhibitor (e.g., Triclosan)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[3][4]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the InhA inhibitor in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂.

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[3]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[1] A reference wavelength of >650 nm can be used for background subtraction.[1]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[5][6]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (serum-free medium is often recommended for the assay step)

  • InhA inhibitor (e.g., Triclosan)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (often 10X, provided in the kit)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Prepare the following controls in triplicate:

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

      • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

      • Background Control: Medium only.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm. A reference wavelength of 650-690 nm should be used to correct for background absorbance.[5]

  • Calculation of Cytotoxicity:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Visualizations

Signaling Pathway

InhA_Inhibition_Pathway cluster_pathogen Action in Pathogen cluster_mammalian Action in Mammalian Cell InhA_Inhibitor InhA Inhibitor (e.g., Triclosan) InhA InhA Enzyme InhA_Inhibitor->InhA Inhibition Mammalian_Cell Mammalian Cell InhA_Inhibitor->Mammalian_Cell Exposure FASII Fatty Acid Synthesis II (FAS-II) Pathway InhA->FASII Catalyzes Mycolic_Acid Mycolic Acid Synthesis (in pathogens) FASII->Mycolic_Acid Leads to Cell_Wall Pathogen Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Pathogen_Death Pathogen Death Cell_Wall->Pathogen_Death Disruption leads to Off_Target Off-Target Effects Mammalian_Cell->Off_Target Potential for Mitochondrial_Dysfunction Mitochondrial Dysfunction Off_Target->Mitochondrial_Dysfunction Cell_Stress Cellular Stress Mitochondrial_Dysfunction->Cell_Stress Cytotoxicity Cytotoxicity Cell_Stress->Cytotoxicity

Caption: InhA inhibitor mechanism and potential off-target cytotoxicity.

Experimental Workflows

MTT_Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with InhA Inhibitor B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H

Caption: MTT assay experimental workflow.

LDH_Workflow A Seed Cells & Treat (with controls) B Incubate (e.g., 48h) A->B C Centrifuge Plate B->C D Transfer Supernatant to new plate C->D E Add LDH Reaction Mix D->E F Incubate 30 min (at RT, dark) E->F G Add Stop Solution F->G H Measure Absorbance (490 nm) G->H

Caption: LDH assay experimental workflow.

References

Application Notes and Protocols for InhA Inhibitors in Tuberculosis Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA) in tuberculosis (TB) drug discovery. This document outlines the mechanism of action, experimental protocols for inhibitor evaluation, and key quantitative data for representative InhA inhibitors.

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The enzyme InhA is a critical component of the mycobacterial fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the major and defining feature of the mycobacterial cell wall.[2] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.

Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, forms an adduct with NADH that inhibits InhA.[2][3] However, mutations in the katG gene are a primary mechanism of isoniazid resistance.[3][4] This has driven the search for direct InhA inhibitors (DIIs) that bind to the enzyme without needing prior activation, thus bypassing this common resistance mechanism.[3][4] This document focuses on the application of such direct inhibitors in TB drug discovery research.

Mechanism of Action of Direct InhA Inhibitors

Direct InhA inhibitors typically function by binding to the InhA enzyme, often in a manner dependent on the cofactor NADH.[3] These inhibitors can occupy the substrate-binding pocket, preventing the natural 2-trans-enoyl-ACP substrate from accessing the active site. This blockage halts the mycolic acid biosynthesis pathway, compromising the integrity of the mycobacterial cell wall and leading to bactericidal effects.[2][3]

InhA_Pathway cluster_FASII Fatty Acid Synthase-II (FAS-II) Pathway cluster_Inhibition Inhibition Mechanism Enoyl-ACP Enoyl-ACP InhA InhA Enoyl-ACP->InhA Substrate Acyl-ACP Acyl-ACP InhA->Acyl-ACP Reduction NAD NAD InhA->NAD Mycolic_Acid_Biosynthesis Mycolic_Acid_Biosynthesis Acyl-ACP->Mycolic_Acid_Biosynthesis Elongation Direct_InhA_Inhibitor Direct_InhA_Inhibitor Direct_InhA_Inhibitor->InhA Binding InhA_Inhibited InhA (Inhibited) InhA_Inhibited->Mycolic_Acid_Biosynthesis Blocked Mycobacterial_Cell_Wall Mycobacterial_Cell_Wall Mycolic_Acid_Biosynthesis->Mycobacterial_Cell_Wall Cell_Death Cell_Death Mycobacterial_Cell_Wall->Cell_Death Disruption leads to NADH NADH NADH->InhA

Caption: Mechanism of Action of Direct InhA Inhibitors.

Quantitative Data for Selected InhA Inhibitors

The following tables summarize key in vitro and in vivo data for several representative direct InhA inhibitors.

CompoundInhA IC50 (µM)Mtb MIC (µg/mL)Mtb MIC (µM)Reference
Compound 1 0.3812.5-[1]
Compound 7 0.2225-[1]
Compound 6a < 1-50[4]
Compound 7 (analog) 0.5-57[4]
NITD-529 9.60-1.54[3]
NITD-564 0.59-0.16[3]
GSK138 0.04-1[5]

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of InhA inhibitors are provided below.

InhA Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified InhA.

Materials:

  • Purified recombinant InhA enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • DD-CoA (2-trans-dodecenoyl-coenzyme A) or other suitable enoyl-ACP reductase substrate

  • PIPES buffer (pH 6.8) or other suitable buffer

  • DMSO (Dimethyl sulfoxide) for compound dissolution

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare stock solutions of test compounds in DMSO.

  • In a 96-well plate, add the reaction buffer, NADH, and DD-CoA.

  • Add the test compound to the desired final concentration. Include a positive control (e.g., Triclosan) and a negative control (DMSO vehicle).[6]

  • Initiate the reaction by adding the InhA enzyme.[6]

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mycobacterium tuberculosis Growth Inhibition Assay (MIC Determination)

This assay determines the minimum concentration of a compound required to inhibit the visible growth of Mtb.

Materials:

  • Mycobacterium tuberculosis H37Rv strain (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80

  • 96-well microplates

  • Test compounds dissolved in DMSO

Protocol:

  • Prepare a serial dilution of the test compounds in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of Mtb H37Rv.

  • Include a positive control (e.g., isoniazid) and a negative control (no compound).

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of Mtb.

Mycolic Acid Biosynthesis Inhibition Assay

This assay confirms that the antibacterial activity of a compound is due to the inhibition of mycolic acid synthesis.

Materials:

  • Mycobacterium tuberculosis H37Ra (a non-pathogenic strain often used for this assay)

  • Middlebrook 7H9 broth

  • ¹⁴C-labeled acetic acid

  • Test compounds

  • Thin-layer chromatography (TLC) plates and developing solvents

Protocol:

  • Grow Mtb H37Ra cultures to mid-log phase.

  • Add the test compound at a concentration at or above its MIC.

  • Add ¹⁴C-labeled acetic acid to the cultures and incubate for several hours.

  • Harvest the bacterial cells and extract the total lipids.

  • Analyze the lipid extracts by TLC to separate the different lipid species.

  • Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids.

  • Inhibition of mycolic acid synthesis is indicated by a reduction in the intensity of the mycolic acid spots compared to the untreated control.[7]

Drug Discovery Workflow

The process of discovering and developing novel InhA inhibitors typically follows a structured workflow, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow cluster_Screening Initial Screening cluster_Evaluation In Vitro Evaluation cluster_Optimization Lead Optimization cluster_InVivo In Vivo Evaluation Virtual_Screening Virtual_Screening Hit_Identification Hit_Identification Virtual_Screening->Hit_Identification HTS High-Throughput Screening HTS->Hit_Identification Enzyme_Assay InhA Enzyme Assay MIC_Assay Mtb Growth Assay (MIC) Enzyme_Assay->MIC_Assay Mycolic_Acid_Assay Mycolic Acid Synthesis MIC_Assay->Mycolic_Acid_Assay Cytotoxicity_Assay Cytotoxicity Assay Mycolic_Acid_Assay->Cytotoxicity_Assay Lead_Selection Lead_Selection Cytotoxicity_Assay->Lead_Selection SAR Structure-Activity Relationship (SAR) ADME ADME/Tox Profiling SAR->ADME Optimized_Lead Optimized_Lead ADME->Optimized_Lead PK_Studies Pharmacokinetic (PK) Studies Efficacy_Models Mouse Models of TB (Acute & Chronic) PK_Studies->Efficacy_Models Preclinical_Candidate Preclinical_Candidate Efficacy_Models->Preclinical_Candidate Hit_Identification->Enzyme_Assay Lead_Selection->SAR Optimized_Lead->PK_Studies

References

Application Notes and Protocols for Assessing InhA-IN-7 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the laboratory methods used to assess the efficacy of InhA-IN-7 , a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). The protocols detailed below are essential for researchers working on the development of new anti-tubercular agents targeting the mycolic acid biosynthesis pathway.

Application Note 1: Mechanism of Action of InhA Inhibitors

InhA is a critical enzyme in the mycobacterial type-II fatty acid synthase (FAS-II) system.[1] This pathway is responsible for the elongation of fatty acids that form the meromycolate chain, a precursor to the mycolic acids.[2] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust barrier and contributing to the pathogen's virulence.[3]

InhA catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-ACP substrates.[2] Inhibition of InhA disrupts the FAS-II pathway, preventing mycolic acid biosynthesis, which ultimately leads to bacterial cell lysis.[1] This enzyme is the primary target of the frontline anti-tubercular prodrug isoniazid (INH).[4] However, the efficacy of INH is compromised by the emergence of resistant strains, often due to mutations in the KatG catalase-peroxidase enzyme required to activate INH.[3][5]

This compound is a triclosan derivative that functions as a direct inhibitor of InhA.[1] Unlike INH, direct inhibitors like this compound do not require enzymatic activation by KatG, allowing them to circumvent this common resistance mechanism.[6] This makes them promising candidates for treating both drug-sensitive and INH-resistant strains of M. tuberculosis.[1] Assessing the efficacy of these direct inhibitors involves a multi-step process, starting with enzymatic assays and progressing to whole-cell and potentially in vivo models.

Data Presentation: this compound Efficacy

The following tables summarize the known in vitro efficacy of this compound against its molecular target (InhA) and against Mycobacterium tuberculosis. Data for the parent compound, Triclosan, is included for comparison.

Table 1: InhA Enzymatic Inhibition Data

Compound Target IC₅₀ (nM) Assay Condition
This compound InhA 96 Purified Mtb InhA enzyme

| Triclosan | InhA | ~1050 | Purified Mtb InhA enzyme[1] |

Table 2: Whole-Cell Activity Data

Compound Bacterial Strain(s) MIC (µM)
This compound M. tuberculosis (wild-type & mutant strains) 19 - 75

| Triclosan | M. tuberculosis (isoniazid-sensitive) | ~130[1] |

Visualizations

Mycolic_Acid_Pathway cluster_FASII FAS-II Elongation Cycle Ketoacyl_ACP_Synthase β-Ketoacyl-ACP Synthase (KasA/B) Ketoacyl_ACP_Reductase β-Ketoacyl-ACP Reductase (MabA) Ketoacyl_ACP_Synthase->Ketoacyl_ACP_Reductase Condensation Dehydratase β-Hydroxyacyl-ACP Dehydratase (HadA/B/C) Ketoacyl_ACP_Reductase->Dehydratase Reduction Enoyl_ACP_Reductase Enoyl-ACP Reductase (InhA) Dehydratase->Enoyl_ACP_Reductase Dehydration Enoyl_ACP_Reductase->Ketoacyl_ACP_Synthase Reduction Mycolic_Acids Mycolic Acids (Cell Wall Component) Enoyl_ACP_Reductase->Mycolic_Acids Leads to FAS_I FAS-I Products (Short-chain fatty acids) FAS_I->Ketoacyl_ACP_Synthase Primer Inhibitor This compound Inhibitor->Enoyl_ACP_Reductase Inhibits

Mycolic Acid Biosynthesis Pathway and InhA Inhibition.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer (PIPES, NaCl) - NADH Solution - Purified InhA Enzyme - Substrate (e.g., DD-CoA) Add_Components Add to wells: 1. This compound dilution 2. InhA Enzyme 3. NADH Reagents->Add_Components Inhibitor Prepare Inhibitor Stock: - this compound in DMSO Serial_Dilution Perform Serial Dilutions of this compound in 96-well plate Inhibitor->Serial_Dilution Serial_Dilution->Add_Components Incubate Pre-incubate at Room Temp. Add_Components->Incubate Initiate_Rxn Initiate Reaction by adding Substrate Incubate->Initiate_Rxn Monitor Monitor NADH oxidation: Read Absorbance at 340 nm over time (e.g., 10 min) Initiate_Rxn->Monitor Calculate_Activity Calculate % Inhibition relative to DMSO control Monitor->Calculate_Activity Plot_Curve Plot % Inhibition vs. log[this compound] Calculate_Activity->Plot_Curve Determine_IC50 Determine IC₅₀ value using non-linear regression Plot_Curve->Determine_IC50

Workflow for InhA Enzymatic Inhibition (IC₅₀) Assay.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Reading & Interpretation Media_Prep Prepare Middlebrook 7H9 Broth + OADC supplement Inoculum_Prep Prepare M. tuberculosis H37Rv inoculum (0.5 McFarland standard) Media_Prep->Inoculum_Prep Inhibitor_Dilution Perform 2-fold serial dilutions of this compound in 96-well plate Media_Prep->Inhibitor_Dilution Inoculate Inoculate wells with bacterial suspension (Final concentration ~10⁵ CFU/mL) Inoculum_Prep->Inoculate Inhibitor_Dilution->Inoculate Controls Include: - Growth Control (no drug) - Sterility Control (no bacteria) Incubate_Plate Incubate plate at 37°C Inoculate->Incubate_Plate Visual_Read Visually inspect for growth after sufficient incubation (e.g., 14-21 days) Incubate_Plate->Visual_Read Determine_MIC Identify MIC: Lowest drug concentration with no visible bacterial growth Visual_Read->Determine_MIC

Workflow for MIC Determination by Broth Microdilution.

Experimental Protocols

Protocol 1: InhA Enzymatic Inhibition Assay (IC₅₀ Determination)

This protocol describes a spectrophotometric assay to determine the 50% inhibitory concentration (IC₅₀) of this compound by monitoring the oxidation of the cofactor NADH.

1. Materials and Reagents:

  • Purified recombinant M. tuberculosis InhA enzyme

  • This compound (or other test inhibitor)

  • Dimethyl sulfoxide (DMSO, molecular biology grade)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • trans-2-Dodecenoyl-CoA (DD-CoA) or trans-2-Octenoyl-CoA (OCoA) as substrate

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[7]

  • 96-well, UV-transparent microplates

  • Multichannel pipette

  • Microplate spectrophotometer capable of reading at 340 nm

2. Procedure:

  • Preparation of Stock Solutions:

    • Inhibitor: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • NADH: Prepare a 10 mM stock solution in Assay Buffer.

    • Substrate (DD-CoA): Prepare a 1 mM stock solution in Assay Buffer.

    • InhA Enzyme: Dilute purified InhA in Assay Buffer to a working concentration of 40 nM (for a final assay concentration of 20 nM).[6] Keep on ice.

  • Assay Plate Preparation:

    • Perform a serial 2-fold dilution of the this compound stock solution in a 96-well plate using DMSO to create a range of concentrations (e.g., from 10 mM down to 0.15 µM).

    • In the final assay plate, add 1 µL of each inhibitor dilution (or DMSO for control wells) to the appropriate wells. The final DMSO concentration should not exceed 1-2%.[6]

  • Enzymatic Reaction:

    • Prepare a master mix containing Assay Buffer, NADH, and InhA enzyme.

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of 1 mM NADH solution to each well (final concentration: 250 µM).[6]

    • Add 25 µL of 80 nM InhA enzyme solution to each well (final concentration: 20 nM).[6]

    • Controls: Include "no inhibitor" controls (1 µL DMSO) and "no enzyme" controls.

    • Mix the plate gently and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of 500 µM substrate (e.g., OCoA) solution to all wells (final concentration: 125 µM).[6]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Monitor the decrease in absorbance at 340 nm (A₃₄₀), which corresponds to the oxidation of NADH, every minute for 10-20 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the A₃₄₀ vs. time plot.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) where V_inhibitor is the rate in the presence of this compound and V_control is the rate of the DMSO-only control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, Origin).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method to determine the minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis. This procedure must be performed in a Biosafety Level 3 (BSL-3) facility.

1. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Middlebrook 7H9 Broth Base

  • OADC Enrichment (Oleic Acid, Albumin, Dextrose, Catalase)

  • Glycerol

  • Tween-80

  • Sterile 96-well microplates with lids

  • McFarland turbidity standards (0.5)

  • Sterile water or saline with Tween-80

2. Procedure:

  • Media Preparation:

    • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 10% (v/v) OADC, 0.2% (v/v) glycerol, and 0.05% (v/v) Tween-80.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth until it reaches mid-log phase.

    • Vortex the culture with glass beads to break up clumps.

    • Allow large clumps to settle for 30 minutes.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard (approx. 1 x 10⁷ CFU/mL).

    • Dilute this suspension 1:100 in 7H9 broth to achieve the final inoculum density of approximately 1 x 10⁵ CFU/mL.[8][9]

  • Plate Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.

    • Controls:

      • Growth Control: Wells containing 7H9 broth and inoculum but no inhibitor.

      • Sterility Control: Wells containing 7H9 broth only.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum (1 x 10⁵ CFU/mL) to all wells except the sterility control.

    • Seal the plate with a lid and place it in a secondary container (e.g., a sealed bag) to prevent dehydration.

    • Incubate at 37°C for 14-21 days.

3. Reading and Interpretation:

  • After the incubation period, visually inspect the plates for bacterial growth. Growth is typically observed as turbidity or a pellet at the bottom of the well. The growth control well should show distinct turbidity.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[5][8]

References

Troubleshooting & Optimization

Improving InhA-IN-7 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for InhA-IN-7. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.[1] Like many small molecule inhibitors, particularly those with a diphenyl ether scaffold similar to its parent compound Triclosan, this compound is hydrophobic and exhibits poor aqueous solubility. This can lead to challenges in achieving the desired concentrations in in vitro assays, potentially causing compound precipitation and inaccurate results.

Q2: What is the recommended solvent for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound. For its parent compound, Triclosan, high solubility in DMSO has been reported.[2][3] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can lower the solubility of the compound.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue known as "kinetic solubility." When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer, it can create a supersaturated solution that is prone to precipitation. Here are several strategies to mitigate this:

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.

  • Co-solvents: The addition of a co-solvent to your final assay buffer can improve the solubility of this compound. Common co-solvents include polyethylene glycol (PEG), glycerol, and ethanol. However, it is essential to first determine the tolerance of your specific assay (e.g., enzyme activity, cell viability) to these co-solvents.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. As with co-solvents, their compatibility with the assay must be verified.

  • Sonication: Brief sonication of the final diluted solution can sometimes help to redissolve small precipitates and create a more homogenous suspension.

  • Vortexing: Vigorous vortexing during the dilution process can also aid in keeping the compound in solution.

Troubleshooting Guide

Issue 1: Inconsistent or Non-reproducible IC50 Values in InhA Enzyme Inhibition Assays
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect your assay plate for any signs of precipitation after adding this compound. If observed, refer to the solubility enhancement strategies in the FAQ section. Consider performing a solubility test of this compound in your final assay buffer at the highest concentration to be tested.
Inaccurate Pipetting of Stock Solution Due to the high viscosity of DMSO, ensure your micropipette is properly calibrated and use reverse pipetting techniques for more accurate dispensing of small volumes.
DMSO Concentration Effects High concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration in your assay consistent across all wells and ideally below 1% (v/v). Run a DMSO control to assess its effect on your assay.
Time-dependent Inhibition Some inhibitors exhibit time-dependent binding. Ensure that the pre-incubation time of the enzyme with the inhibitor is consistent across all experiments.
Issue 2: Low or No Inhibitory Activity Observed
Potential Cause Troubleshooting Step
Compound Degradation Ensure your this compound stock solution is stored properly (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Protect from light if the compound is light-sensitive.
Sub-optimal Assay Conditions Verify the pH, temperature, and buffer components of your assay are optimal for InhA activity. Deviations can affect enzyme function and inhibitor binding.
Incorrect Compound Concentration Re-verify the calculations for your stock solution and dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometric method if the molar extinction coefficient is known.

Quantitative Data

Table 1: Solubility of Triclosan in Various Solvents

SolventSolubility (mole fraction at 298.15 K)Reference
Acetone0.1094[4]
Ethyl Acetate0.1001[4]
Acetonitrile0.0861[4]
Methanol0.0748[4]
Cyclohexane3.86 x 10⁻⁴[4]
WaterPractically insoluble[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) or brief sonication may be used if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound for In Vitro Assays
  • Materials: this compound DMSO stock solution, assay buffer, appropriate co-solvents or surfactants (if needed).

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stock concentrations.

    • For the final dilution into the aqueous assay buffer, add a small volume of the DMSO intermediate stock to the assay buffer while vortexing to ensure rapid mixing. The final DMSO concentration should be kept as low as possible, typically ≤ 1% (v/v).

    • Visually inspect the final solution for any signs of precipitation before adding it to the assay plate.

Visualizations

InhA_Signaling_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Short-chain Acyl-ACP FAS_I->Acyl_ACP Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_ACP->FAS_II InhA InhA (Enoyl-ACP Reductase) FAS_II->InhA trans-2-enoyl-ACP Meromycolic_Acid Meromycolic Acids FAS_II->Meromycolic_Acid InhA->FAS_II Reduced Acyl-ACP Mycolic_Acid Mycolic Acids Meromycolic_Acid->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall InhA_IN_7 This compound InhA_IN_7->InhA Inhibition

Caption: Role of InhA in the Mycolic Acid Biosynthesis Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_troubleshooting Troubleshooting start Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM Stock) start->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw serial_dmso Serial Dilution in DMSO thaw->serial_dmso final_dilution Final Dilution in Assay Buffer (Final DMSO <= 1%) serial_dmso->final_dilution add_to_assay Add to In Vitro Assay final_dilution->add_to_assay precipitation Precipitation? final_dilution->precipitation solubility_enhancement Use Co-solvents/ Surfactants/ Sonication precipitation->solubility_enhancement Yes solubility_enhancement->final_dilution

Caption: Recommended workflow for preparing and using this compound in in vitro assays.

References

Technical Support Center: Optimizing InhA-IN-7 Concentration for Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing InhA inhibitors in enzyme assays. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is InhA-IN-7 and what is its reported IC50?

A1: The designation "this compound" can be ambiguous and may refer to at least two different direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). It is crucial to verify the specific compound you are using.

  • Benzimidazole Derivative ("Compound 7"): A potent InhA inhibitor with a reported IC50 of 0.22 µM . The crystal structure of this compound in complex with InhA is available under the PDB ID: 6R9W.[1]

  • Triclosan Derivative: A compound sold commercially as "this compound" is a derivative of Triclosan with a reported IC50 of 96 nM .[2][3]

Q2: What is the mechanism of action of direct InhA inhibitors?

A2: Direct InhA inhibitors, unlike the pro-drug isoniazid, do not require activation by the catalase-peroxidase enzyme (KatG). They bind directly to the InhA enzyme, typically in a non-covalent manner, and obstruct the binding of its natural substrate, 2-trans-enoyl-ACP. This inhibition blocks the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall, ultimately leading to bacterial cell death.

Q3: What are the recommended starting concentrations for an this compound enzyme assay?

A3: For initial experiments, it is advisable to test a wide range of inhibitor concentrations spanning several orders of magnitude around the expected IC50 value. A common starting point is a serial dilution from 100 µM down to the low nanomolar range.

Q4: What is the best solvent to dissolve this compound?

A4: Most potent enzyme inhibitors, including benzimidazole and triclosan derivatives, exhibit poor aqueous solubility. The recommended solvent for preparing stock solutions is typically 100% Dimethyl Sulfoxide (DMSO) . Subsequent dilutions into the aqueous assay buffer should be done carefully to avoid precipitation. The final concentration of DMSO in the assay should be kept low (ideally ≤1%) to minimize its effect on enzyme activity.

Q5: How stable is this compound in solution?

A5: The stability of InhA inhibitors in solution can vary.

  • Benzimidazole derivatives have been shown to be stable in DMSO solutions for extended periods when stored properly.[4]

  • For Triclosan and its derivatives , it is recommended to prepare fresh aqueous solutions daily from a DMSO stock.[5]

It is best practice to prepare fresh dilutions from a frozen DMSO stock for each experiment to ensure consistency. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.

Data Presentation

Table 1: Properties of "this compound" Variants

PropertyBenzimidazole Derivative ("Compound 7")Triclosan Derivative ("this compound")
Chemical Class BenzimidazoleTriclosan (Diphenyl ether)
Reported IC50 0.22 µM[1]96 nM[2][3]
PDB ID 6R9W (in complex with InhA)[1]Not available
Mechanism Direct InhA InhibitorDirect InhA Inhibitor
Recommended Solvent DMSODMSO

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Standard InhA Enzyme Inhibition Assay

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagents.

  • Reagent Preparation:

    • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

    • InhA Enzyme: Prepare a working solution of InhA in assay buffer. The final concentration in the assay will need to be optimized (typically in the nanomolar range).

    • NADH: Prepare a stock solution of NADH in assay buffer. The final concentration is typically around 250 µM.

    • Substrate (DD-CoA): Prepare a stock solution of 2-trans-dodecenoyl-CoA (DD-CoA) in assay buffer. The final concentration is typically around 25 µM.

    • Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in 100% DMSO. Then, dilute these into the assay buffer to the desired final concentrations, ensuring the final DMSO concentration remains constant across all wells and is below 1%.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add the this compound dilutions to the appropriate wells. Include a DMSO-only control (no inhibitor).

    • Add the InhA enzyme to all wells except the "no enzyme" control.

    • Add NADH to all wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the DD-CoA substrate to all wells.

    • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. This corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Troubleshooting Guides

Issue 1: No or Low Enzyme Activity

Possible Cause Troubleshooting Step
Inactive Enzyme - Ensure proper storage of the enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Test enzyme activity with a known positive control inhibitor.
Incorrect Buffer pH - Verify the pH of the assay buffer. InhA activity is pH-dependent.
Degraded NADH or Substrate - Prepare fresh NADH and substrate solutions for each experiment. NADH is particularly sensitive to degradation.

Issue 2: High Variability Between Replicates

Possible Cause Troubleshooting Step
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents where possible to minimize pipetting variations.
Incomplete Mixing - Ensure thorough mixing of reagents in the wells after addition.
Inhibitor Precipitation - Visually inspect the wells for any signs of precipitation after adding the inhibitor. - Reduce the final concentration of the inhibitor or slightly increase the DMSO concentration (while staying below the enzyme's tolerance limit).

Issue 3: IC50 Value is Significantly Different from Expected

Possible Cause Troubleshooting Step
Incorrect Inhibitor Concentration - Double-check all dilution calculations. - Verify the purity of the inhibitor.
Compound Aggregation - Potent, hydrophobic inhibitors can form aggregates at higher concentrations, leading to non-specific inhibition and artificially steep dose-response curves. - Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt aggregates. If the IC50 value increases significantly in the presence of the detergent, aggregation is likely occurring.
Non-Specific Inhibition - Some compounds can inhibit enzymes through mechanisms other than binding to the active site. - Perform mechanism of action studies (e.g., vary substrate concentration) to determine the mode of inhibition (competitive, non-competitive, etc.).

Visualizations

InhA_Signaling_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) Pathway cluster_Inhibition Inhibition Mechanism Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC Elongation_Cycle Elongation Cycle (4 steps) Malonyl-ACP->Elongation_Cycle FabD, FabH Acyl-ACP Acyl-ACP Acyl-ACP->Elongation_Cycle Mycolic_Acids Mycolic Acids Acyl-ACP->Mycolic_Acids Precursor 2-trans-enoyl-ACP 2-trans-enoyl-ACP Elongation_Cycle->2-trans-enoyl-ACP FabI (InhA) is the last step 2-trans-enoyl-ACP->Acyl-ACP Reduction InhA InhA 2-trans-enoyl-ACP->InhA Substrate Inhibited_Complex InhA-Inhibitor Complex InhA_IN_7 This compound InhA_IN_7->Inhibited_Complex Inhibited_Complex->Mycolic_Acids Synthesis Blocked NADH NADH NADH->InhA Cofactor

Caption: InhA Signaling Pathway and Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, NADH, Substrate add_reagents Add Buffer, Inhibitor, Enzyme, and NADH to Plate prep_reagents->add_reagents prep_inhibitor Prepare this compound Stock and Serial Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate at Room Temperature add_reagents->pre_incubate start_reaction Initiate Reaction with Substrate (DD-CoA) pre_incubate->start_reaction measure Measure Absorbance at 340 nm (Kinetic Read) start_reaction->measure calc_velocity Calculate Initial Reaction Velocities measure->calc_velocity normalize Normalize to Control (DMSO) calc_velocity->normalize plot Plot % Inhibition vs. [Inhibitor] normalize->plot calc_ic50 Determine IC50 Value plot->calc_ic50

Caption: InhA Enzyme Inhibition Assay Workflow.

Troubleshooting_Tree cluster_activity Enzyme Activity Issues cluster_variability Data Variability Issues cluster_ic50 IC50 Value Issues start Unexpected Results no_activity No/Low Activity start->no_activity high_variability High Variability start->high_variability wrong_ic50 Incorrect IC50 start->wrong_ic50 check_enzyme Check Enzyme Stock (Age, Storage, Thawing) no_activity->check_enzyme Is enzyme active? check_reagents Check Buffer pH, Freshness of NADH/Substrate no_activity->check_reagents Are reagents optimal? check_pipetting Review Pipetting Technique and Calibration high_variability->check_pipetting Is technique consistent? check_mixing Ensure Thorough Mixing high_variability->check_mixing Is solution homogenous? check_precipitation Visually Inspect for Inhibitor Precipitation high_variability->check_precipitation Is inhibitor soluble? check_concentration Verify Inhibitor Concentration Calculations wrong_ic50->check_concentration Are dilutions correct? check_aggregation Test with Detergent (e.g., Triton X-100) wrong_ic50->check_aggregation Is aggregation occurring? check_nonspecific Perform Mechanism of Action Studies wrong_ic50->check_nonspecific Is inhibition specific?

Caption: Troubleshooting Decision Tree for InhA Assays.

References

InhA-IN-7 stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with InhA-IN-7. The information is tailored to address common stability and solubility issues encountered in aqueous solutions during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. What should I do?

A1: this compound is a highly lipophilic compound, as indicated by its high calculated XLogP3 value of 6.5.[1] This inherent property leads to poor solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. You can then dilute this stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.

Q2: My this compound solution appears cloudy or has visible precipitates after dilution into an aqueous buffer. What does this mean and how can I fix it?

A2: Cloudiness or precipitation indicates that the compound is not fully soluble at the desired concentration in your aqueous buffer. This can lead to inaccurate experimental results. To address this, you can try the following:

  • Lower the final concentration: The compound may be soluble at a lower concentration.

  • Increase the percentage of co-solvent: A slightly higher percentage of DMSO or ethanol in the final solution might be necessary to maintain solubility. However, always run a solvent control to check for any effects on your experiment.

  • Use a different buffer: pH and ionic strength can affect the solubility of a compound. Experimenting with different buffer compositions may help.

  • Sonication: Briefly sonicating the solution after dilution can help to dissolve small particles.

Q3: How should I store my this compound stock solution?

A3: For long-term storage, it is best to store the stock solution of this compound in an organic solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended. For short-term storage, a stock solution in DMSO can be kept at 4°C for a few days. One supplier suggests that the solid compound can be stored at room temperature in the continental US.[2]

Q4: What is the known inhibitory activity of this compound?

A4: this compound is an inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) with an IC50 of 96 nM.[2][3] It has also been shown to inhibit the proliferation of wildtype and mutant strains of M. tuberculosis with Minimum Inhibitory Concentrations (MICs) ranging from 19 to 75 μM.[2][3]

Troubleshooting Guide

Issue: Inconsistent results in biological assays

If you are observing high variability in your experimental results, it could be due to the instability or poor solubility of this compound in your aqueous assay buffer.

Troubleshooting Workflow:

start Inconsistent Assay Results check_solubility Check for Precipitation (Visual Inspection, Centrifugation) start->check_solubility precipitate_yes Precipitate Observed check_solubility->precipitate_yes precipitate_no No Precipitate check_solubility->precipitate_no lower_conc Lower Final Concentration precipitate_yes->lower_conc increase_cosolvent Increase Co-solvent % (with solvent control) precipitate_yes->increase_cosolvent check_stability Assess Compound Stability in Assay Buffer precipitate_no->check_stability lower_conc->start increase_cosolvent->start degradation_yes Degradation Observed check_stability->degradation_yes degradation_no Compound is Stable check_stability->degradation_no prepare_fresh Prepare Fresh Solutions Before Each Experiment degradation_yes->prepare_fresh contact_support Contact Technical Support degradation_no->contact_support prepare_fresh->start

Caption: Troubleshooting workflow for inconsistent assay results.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Target Enoyl-acyl carrier protein reductase (InhA)[2][3]
IC50 96 nM[2][3]
MIC Range 19 - 75 μM (against M. tuberculosis)[2][3]
Molecular Formula C17H18Cl2O2[1]
Molecular Weight 325.2 g/mol [1]
XLogP3 6.5[1]

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Buffer

This protocol provides a method to determine the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase for HPLC (e.g., acetonitrile and water with 0.1% formic acid)

  • Incubator or water bath

Workflow Diagram:

prep_stock 1. Prepare 10 mM Stock of this compound in DMSO dilute 2. Dilute Stock to Final Conc. in Aqueous Buffer prep_stock->dilute aliquot 3. Aliquot into Multiple Tubes (for each time point) dilute->aliquot incubate 4. Incubate at Desired Temperature (e.g., 37°C) aliquot->incubate sample 5. Take Samples at Different Time Points (e.g., 0, 1, 2, 4, 8, 24h) incubate->sample analyze 6. Analyze Samples by HPLC sample->analyze plot 7. Plot % Remaining Compound vs. Time analyze->plot

References

Preventing InhA-IN-7 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for InhA-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in culture media and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a derivative of triclosan and a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[1] Like many small molecule inhibitors, this compound is a hydrophobic compound. Its low aqueous solubility means that when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous culture medium, the compound can rapidly come out of solution and form a precipitate.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds like this compound.[3][4] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution.

Q3: What is the maximum recommended final concentration of DMSO in the culture medium?

The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%, with many cell lines tolerating up to 1%.[4] However, sensitive cell lines, especially primary cells, may require a final DMSO concentration of 0.1% or lower.[3][4] It is always recommended to perform a DMSO tolerance test for your specific cell line.[5]

Q4: Can I use other solvents to dissolve this compound?

While DMSO is the most common, other organic solvents like ethanol can also be used to dissolve hydrophobic compounds.[6] However, ethanol can also be cytotoxic and may evaporate more readily, potentially concentrating the compound.[5][7] If using an alternative solvent, it is essential to determine its compatibility with your specific cell line and experimental setup. The use of co-solvents like polyethylene glycol (PEG), propylene glycol (PG), or surfactants like Tween 80 can also be explored to improve solubility in aqueous media.[6][8][9]

Q5: How does serum in the culture medium affect the solubility of this compound?

Serum contains proteins like albumin that can bind to hydrophobic compounds, which can either increase their apparent solubility or, in some cases, sequester the compound, making it less available to the cells.[10][11] The effect of serum can be complex and compound-specific. If you are observing precipitation, the presence or absence of serum and its concentration are important factors to consider.

Troubleshooting Guide

Issue 1: Precipitate formation immediately upon adding this compound stock solution to the culture medium.

This is a common issue arising from the rapid change in solvent environment from organic (DMSO) to aqueous (culture medium).

Potential Cause Recommended Solution
High final concentration of this compound Determine the maximum soluble concentration of this compound in your culture medium through a solubility test. Start with a lower working concentration if possible.
High concentration of the DMSO stock solution Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your culture, so ensure the final DMSO concentration remains within the tolerated limit for your cells.[2]
Rapid addition and poor mixing Add the DMSO stock solution dropwise to the culture medium while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[4] Pre-warming the culture medium to 37°C can also help.[12]
Low temperature of the culture medium Ensure your culture medium is at 37°C before adding the this compound stock solution. Lower temperatures can decrease the solubility of hydrophobic compounds.[12]
Issue 2: Precipitate forms over time in the incubator.

Precipitation that occurs after a period of incubation can be due to changes in the medium or instability of the compound.

Potential Cause Recommended Solution
Compound instability at 37°C Assess the stability of this compound in your culture medium over the time course of your experiment. This can be done by preparing the final working solution and observing it in a cell-free culture flask in the incubator.
Changes in medium pH Monitor the pH of your culture medium. Cellular metabolism can cause pH shifts that may affect the solubility of your compound. Ensure your medium is adequately buffered.
Interaction with media components Some components in the culture medium may interact with this compound over time, leading to precipitation. Consider if any specific supplements in your medium could be contributing to this issue.
Evaporation of the culture medium Ensure proper humidification in your incubator to prevent evaporation, which can increase the concentration of all components in the medium, including this compound, potentially exceeding its solubility limit.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol helps to determine the highest concentration of this compound that can be achieved in your specific culture medium without precipitation.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Set up a series of sterile microcentrifuge tubes , each containing 1 mL of your complete culture medium (including serum, if applicable).

  • Create a serial dilution of the this compound stock solution into the medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Remember to add the stock solution dropwise while gently vortexing.

  • Include a control tube with the same volume of DMSO as the highest concentration tube to account for solvent effects.

  • Visually inspect each tube immediately for any signs of precipitation (cloudiness, visible particles).

  • Incubate the tubes at 37°C in a humidified incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect the tubes at regular intervals and at the end of the incubation period. The highest concentration that remains clear is your maximum working concentration.

Protocol 2: Preparing the Working Solution of this compound

This protocol provides a step-by-step method for preparing the final working solution to minimize precipitation.

  • Thaw your this compound DMSO stock solution and the required volume of complete culture medium. Pre-warm the culture medium to 37°C.

  • Calculate the volume of the stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration is within the acceptable range for your cells.

  • In a sterile conical tube, add the pre-warmed culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid and even distribution of the compound.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cell cultures.

  • If a slight precipitate forms, you can try a brief sonication in a water bath sonicator to aid dissolution.[4] However, be cautious as this may not always be effective and could potentially damage media components.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution cluster_prep Preparation cluster_dilution Dilution cluster_verification Verification & Use prep_stock Prepare High-Concentration This compound Stock in DMSO add_stock Add Stock Solution Dropwise while Gently Vortexing prep_stock->add_stock warm_media Pre-warm Culture Medium to 37°C add_media Add Pre-warmed Medium to Sterile Tube warm_media->add_media add_media->add_stock inspect Visually Inspect for Precipitation add_stock->inspect add_to_cells Add to Cell Culture inspect->add_to_cells If Clear

Caption: Workflow for preparing this compound working solution.

troubleshooting_logic Troubleshooting Precipitation of this compound cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitate Observed in Culture Medium check_conc Is Final Concentration too High? start->check_conc check_stability Is Compound Unstable at 37°C? start->check_stability check_stock Is Stock Concentration too High? check_conc->check_stock No solution1 Lower Working Concentration check_conc->solution1 Yes check_mixing Was Mixing Inadequate? check_stock->check_mixing No solution2 Use a More Dilute Stock Solution check_stock->solution2 Yes solution3 Improve Mixing Technique (Dropwise, Vortexing) check_mixing->solution3 Yes check_ph Has Medium pH Changed? check_stability->check_ph No solution4 Perform Stability Test check_stability->solution4 Yes check_evap Has Evaporation Occurred? check_ph->check_evap No solution5 Monitor and Buffer pH check_ph->solution5 Yes solution6 Ensure Proper Humidification check_evap->solution6 Yes

References

Technical Support Center: InhA-IN-7 and Direct InhA Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing direct inhibitors of Mycobacterium tuberculosis InhA, such as InhA-IN-7. The information is designed to help interpret unexpected results and refine experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What is InhA and why is it a good target for tuberculosis drug development?

InhA, or enoyl-acyl carrier protein reductase, is a critical enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis. This pathway is responsible for synthesizing mycolic acids, which are essential, long-chain fatty acids that form the core of the mycobacterial cell wall.[1] Inhibition of InhA disrupts cell wall integrity, leading to bacterial cell death. Because the FAS-II pathway in mycobacteria is significantly different from the fatty acid synthesis pathway in mammals, inhibitors of InhA can be highly selective for the pathogen.

Q2: What are direct InhA inhibitors and how do they differ from isoniazid?

Isoniazid (INH) is a first-line anti-tuberculosis drug that also targets InhA. However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] A common mechanism of resistance to INH is through mutations in the katG gene, which prevent this activation. Direct InhA inhibitors, such as the 4-hydroxy-2-pyridones (e.g., NITD-916) and various thiadiazole derivatives, bypass this activation step by binding directly to the InhA active site.[2][3] This makes them effective against many isoniazid-resistant strains of M. tuberculosis.

Q3: What is the general mechanism of action for direct InhA inhibitors?

Direct InhA inhibitors typically bind to the active site of the InhA enzyme, often in a manner that is dependent on the presence of the NADH cofactor. This binding event physically blocks the substrate from accessing the active site, thereby preventing the reduction of long-chain trans-2-enoyl-ACP, a crucial step in mycolic acid biosynthesis.[2] Some direct inhibitors have been shown to be slow-onset, tight-binding inhibitors, which can lead to prolonged target engagement and enhanced efficacy.

Troubleshooting Guide for Unexpected Results

This guide addresses common unexpected outcomes in experiments with direct InhA inhibitors and provides potential explanations and solutions.

Issue 1: High In Vitro Efficacy (Low IC50) but Poor Whole-Cell Activity (High MIC)

Possible Cause 1: Low Cell Permeability

Your compound may be a potent inhibitor of the isolated InhA enzyme but may not be able to efficiently cross the complex mycobacterial cell wall to reach its target.

  • Suggested Action:

    • Assess the physicochemical properties of your compound, such as lipophilicity (LogP) and polar surface area. Highly polar or very large molecules may have difficulty penetrating the cell envelope.

    • Consider co-administration with a cell wall permeabilizer, such as ethambutol, in your whole-cell assays to see if this potentiates the activity of your inhibitor.

Possible Cause 2: Efflux Pump Activity

Mycobacterium tuberculosis possesses several efflux pumps that can actively transport foreign compounds out of the cell, thereby reducing the intracellular concentration of your inhibitor.

  • Suggested Action:

    • Test your compound in the presence of an efflux pump inhibitor, such as verapamil or reserpine. A significant decrease in the MIC in the presence of an efflux pump inhibitor would suggest that your compound is a substrate for these pumps.

Data on Representative Direct InhA Inhibitors: In Vitro vs. Whole-Cell Activity

InhibitorClassInhA IC50 (µM)M. tuberculosis H37Rv MIC (µM)Reference(s)
NITD-9164-hydroxy-2-pyridone0.570.05[4]
GSK138Thiadiazole0.041[2]
Arylamide 1Arylamide0.09>125

This table illustrates that a low IC50 does not always correlate with a low MIC, as seen with Arylamide 1, suggesting potential issues with cell permeability or efflux.

Issue 2: Development of Resistance in Whole-Cell Cultures

Possible Cause 1: Mutations in the inhA Gene

Direct inhibitors are not susceptible to resistance mechanisms involving katG mutations. However, resistance can arise from mutations within the inhA gene itself, which can alter the inhibitor's binding site.

  • Suggested Action:

    • Sequence the inhA gene of resistant isolates to identify any mutations. Common resistance-conferring mutations have been identified at various positions within the InhA active site.

    • Test your inhibitor against a panel of M. tuberculosis strains with known inhA mutations to characterize its resistance profile.

Possible Cause 2: Upregulation of InhA Expression

Mutations in the promoter region of the inhA gene can lead to overexpression of the InhA protein. This increased target concentration can effectively titrate out the inhibitor, leading to a higher MIC.

  • Suggested Action:

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the inhA gene in resistant isolates compared to the wild-type strain.

    • Analyze the promoter region of the inhA gene for mutations.

Activity of Direct InhA Inhibitors Against Resistant Strains

InhibitorStrainRelevant GenotypeMIC (µM)Reference(s)
NITD-916MDR-TB IsolatekatG mutation0.04 - 0.16[4]
GSK138Isoniazid-resistant clinical isolatekatG S315TNo change from WT[2]
GSK138Isoniazid-resistant clinical isolateinhA C-15T (promoter mutation)4-16 fold increase from WT[2]

This table demonstrates that direct InhA inhibitors are often effective against strains with katG mutations but can be less effective against strains with mutations in the inhA gene or its promoter.

Issue 3: Apparent Off-Target Effects or Cellular Toxicity

Possible Cause 1: Inhibition of Other Cellular Targets

While many direct InhA inhibitors are highly selective, some may interact with other mycobacterial or host cell targets, leading to unexpected phenotypes or toxicity.

  • Suggested Action:

    • Perform a counterscreen against a panel of other essential mycobacterial enzymes to assess the selectivity of your inhibitor.

    • Evaluate the cytotoxicity of your compound against a mammalian cell line (e.g., HepG2, Vero cells) to determine its therapeutic index. For example, GSK138 showed no significant cytotoxicity in a HepG2 cell assay at concentrations up to 100 µM.[2]

Possible Cause 2: Non-Specific Effects

At higher concentrations, some compounds can have non-specific effects, such as disrupting the cell membrane or aggregating.

  • Suggested Action:

    • Assess the membrane-disrupting potential of your compound using an assay that measures membrane integrity, such as a propidium iodide uptake assay.

    • Determine the critical aggregation concentration of your compound to ensure that you are working with a soluble, monomeric form in your assays.

Experimental Protocols

InhA Enzyme Inhibition Assay

This protocol describes a common method for determining the IC50 of a direct InhA inhibitor.

  • Reagents and Materials:

    • Purified recombinant InhA protein

    • NADH

    • 2-trans-dodecenoyl-CoA (or other suitable substrate)

    • Assay buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl, 1 mM EDTA)

    • Test compound dissolved in DMSO

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, InhA enzyme (e.g., 100 nM), and NADH (e.g., 200 µM).

    • Add varying concentrations of the test compound (typically in a serial dilution) to the wells of the microplate. Include a DMSO-only control.

    • Pre-incubate the enzyme, NADH, and inhibitor for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the substrate (e.g., 25 µM 2-trans-dodecenoyl-CoA).

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Whole-Cell Activity Assay (MIC Determination)

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

  • Reagents and Materials:

    • M. tuberculosis H37Rv (or other relevant strain)

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

    • Test compound dissolved in DMSO

    • 96-well microplate

    • Resazurin solution (for viability assessment)

    • Microplate reader for fluorescence or absorbance measurement

  • Procedure:

    • Prepare a serial dilution of the test compound in 7H9 broth in a 96-well plate.

    • Inoculate the wells with a mid-log phase culture of M. tuberculosis to a final optical density at 600 nm (OD600) of approximately 0.05.

    • Include a no-drug control and a sterile control.

    • Incubate the plates at 37°C for 7 days.

    • After incubation, add resazurin solution to each well and incubate for an additional 24 hours.

    • Determine the MIC as the lowest concentration of the compound that prevents the conversion of resazurin (blue) to resorufin (pink), which can be assessed visually or by measuring fluorescence.

Visualizations

Mycolic_Acid_Biosynthesis FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP FAS_II Fatty Acid Synthase II (FAS-II) (Elongation) Acyl_ACP->FAS_II trans_2_enoyl_ACP trans-2-enoyl-ACP FAS_II->trans_2_enoyl_ACP Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids InhA InhA trans_2_enoyl_ACP->InhA NADH -> NAD+ InhA->FAS_II Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall InhA_IN_7 This compound (Direct Inhibitor) InhA_IN_7->InhA

Caption: Mycolic acid biosynthesis pathway and the site of action of direct InhA inhibitors.

Troubleshooting_Workflow start Unexpected Result high_mic High MIC, Low IC50 start->high_mic resistance Resistance Development start->resistance toxicity Off-Target Effects / Toxicity start->toxicity perm Check Permeability / Efflux high_mic->perm seq_inhA Sequence inhA Gene and Promoter resistance->seq_inhA counterscreen Counterscreen / Cytotoxicity Assay toxicity->counterscreen expr Check inhA Expression seq_inhA->expr

Caption: A logical workflow for troubleshooting unexpected results in InhA inhibitor experiments.

References

How to address off-target effects of InhA-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for InhA-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential challenges, with a specific focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary and intended molecular target of this compound is the enoyl-acyl carrier protein (ACP) reductase, known as InhA, from Mycobacterium tuberculosis. InhA is a critical enzyme involved in the fatty acid synthesis II (FAS-II) pathway, which is essential for the production of mycolic acids, a key component of the mycobacterial cell wall.[1][2]

Q2: I am observing an unexpected phenotype in my human cell line experiments after treatment with this compound. Could this be due to off-target effects?

A2: Yes, it is highly possible. An off-target effect occurs when a compound interacts with proteins other than its intended target.[3][4] While this compound is designed to inhibit bacterial InhA, it may bind to and modulate the activity of structurally related (or even unrelated) proteins in human cells, leading to unforeseen biological responses. It is crucial to validate that the observed phenotype is a result of on-target or off-target activity.[5][6]

Q3: Is the bacterial target "InhA" related to the human protein "INHA"?

A3: No, they are entirely different proteins with distinct functions, and it is critical not to confuse them.

  • Bacterial InhA: An enzyme (enoyl-ACP reductase) in Mycobacterium tuberculosis involved in mycolic acid synthesis.[1]

  • Human INHA: The alpha subunit of inhibin, a hormone belonging to the TGF-beta superfamily that regulates follicle-stimulating hormone (FSH) secretion.[7][8]

The similar nomenclature is coincidental. A diagram illustrating this distinction is provided below.

cluster_bacterial Bacterial System (M. tuberculosis) cluster_human Human System (Potential Off-Target) InhA_IN_7 This compound Mtb_InhA Bacterial InhA (Enoyl-ACP Reductase) InhA_IN_7->Mtb_InhA On-Target Inhibition Human_INHA Human INHA (Inhibin Alpha Subunit) InhA_IN_7->Human_INHA No Known Interaction (Different Protein Family) FAS_II Mycolic Acid Synthesis Mtb_InhA->FAS_II Catalyzes TGF_beta TGF-beta Signaling Human_INHA->TGF_beta Regulates

Fig. 1: Distinction between bacterial InhA and human INHA.

Q4: What are the most common types of off-targets for small molecule inhibitors?

A4: Protein kinases are one of the most common classes of unintended targets for small molecule drugs.[9] This is because the ATP-binding pocket, which many inhibitors target, is highly conserved across the human kinome.[10] Therefore, a compound designed for an enzyme in a bacterium might coincidentally fit into the ATP-binding site of one or more human kinases.

Q5: How can I experimentally confirm that this compound is engaging its intended target in a cellular or lysate context?

A5: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct target engagement. This technique measures the change in the thermal stability of a protein when a ligand (like this compound) is bound. An increase in the melting temperature of the target protein in the presence of the compound indicates a direct binding interaction.

Troubleshooting Guide

This guide provides solutions for common issues encountered during experiments with this compound.

Problem Potential Cause Suggested Solution
Unexpected cytotoxicity or altered signaling in human cells. The observed phenotype may be due to the inhibition of an unintended protein (an off-target).1. Perform a Broad Kinase Screen: Test this compound against a large panel of recombinant human kinases to identify potential off-target interactions.[11][12] 2. Use Control Compounds: Compare the effects of this compound with a structurally different InhA inhibitor. If both cause the same on-target effect but only this compound causes the off-target phenotype, it strengthens the off-target hypothesis. 3. Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the suspected off-target protein.[5] If the phenotype disappears, it confirms the off-target effect.
Potency in cellular assays is significantly weaker than in enzymatic assays. This discrepancy could be due to poor cell membrane permeability, active removal from the cell by efflux pumps, or rapid metabolism of the compound.1. Measure Intracellular Concentration: Use techniques like LC-MS/MS to determine the amount of this compound that accumulates inside the cells. 2. Target Engagement Assay: Perform a CETSA to confirm that the compound is reaching and binding to its intended target within the cell at the tested concentrations. 3. Test Efflux Pump Inhibitors: Co-administer this compound with known efflux pump inhibitors to see if cellular potency increases.
Results are inconsistent across different experimental batches. This could be due to issues with compound stability, solubility, or variations in experimental protocols.1. Check Compound Integrity: Verify the purity and identity of your this compound stock using analytical methods like HPLC or NMR. 2. Ensure Solubility: InhA inhibitors can be lipophilic.[2] Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) and does not precipitate when diluted in aqueous media. Visually inspect solutions for any precipitate. 3. Standardize Protocols: Maintain consistent cell densities, incubation times, and compound concentrations across all experiments.

Quantitative Data Summary

To effectively use this compound, it is important to understand its selectivity profile. The following table presents hypothetical, yet representative, data for this compound, illustrating how its potency against the on-target compares to potential off-targets.

TargetTarget ClassOrganismIC50 (nM)Notes
InhA Enoyl-ACP Reductase M. tuberculosis 25 On-Target
SRCTyrosine KinaseHomo sapiens850Off-Target
ERK2Serine/Threonine KinaseHomo sapiens1,200Off-Target
p38αSerine/Threonine KinaseHomo sapiens>10,000Minimal Off-Target Activity
CDK2Cyclin-Dependent KinaseHomo sapiens2,500Off-Target

This data is for illustrative purposes only. A higher IC50 value indicates lower potency. The selectivity of this compound can be calculated as the ratio of its off-target IC50 to its on-target IC50.

Experimental Protocols & Workflows

Workflow for Investigating Off-Target Effects

The following diagram outlines a systematic approach to identifying and validating potential off-target effects of this compound.

Fig. 2: A logical workflow for identifying off-target effects.
Protocol 1: Broad Kinase Profiling

This protocol provides a general methodology for screening this compound against a panel of protein kinases. Commercial services often perform these screens.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Assay Concentration: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) in the primary screen.

  • Kinase Panel: Select a diverse panel of recombinant human kinases (e.g., >300 kinases covering different families).

  • Assay Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a specific substrate by each kinase. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.

  • Execution:

    • Kinase, substrate, and ATP are combined in an appropriate buffer.

    • This compound or vehicle (DMSO) is added to the reaction wells.

    • The reaction is incubated at a set temperature (e.g., 30°C) for a specific time.

    • The reaction is stopped, and the amount of substrate phosphorylation is quantified.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to the vehicle control. A significant inhibition (e.g., >50% at 1 µM) flags a potential off-target "hit."

  • Follow-up: For any identified hits, perform dose-response experiments to determine the IC50 value, which quantifies the compound's potency against that specific kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the direct binding of this compound to a target protein in cells or cell lysates.

  • Cell Culture and Treatment:

    • Culture the cells of interest (e.g., a human cell line expressing a suspected off-target) to ~80% confluency.

    • Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., 0.1% DMSO) for a set period (e.g., 1 hour).

  • Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in a suitable buffer, often containing protease inhibitors.

  • Heating Gradient:

    • Aliquot the cell suspension or lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

  • Protein Extraction: Lyse the cells to release proteins. This can be done by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Protein: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Analysis by Western Blot:

    • Collect the supernatant containing the soluble (non-denatured) protein.

    • Analyze the amount of the target protein remaining in the supernatant for each temperature point using SDS-PAGE and Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.

Hypothetical Off-Target Signaling Pathway

If kinase profiling reveals that this compound inhibits a non-receptor tyrosine kinase like SRC, it could interfere with numerous downstream signaling pathways, such as those involved in cell proliferation and survival.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Activates SRC SRC Kinase RTK->SRC Activates STAT3 STAT3 SRC->STAT3 Phosphorylates RAS RAS/MAPK Pathway SRC->RAS Activates PI3K PI3K/AKT Pathway SRC->PI3K Activates InhA_IN_7 This compound InhA_IN_7->SRC Off-Target Inhibition Proliferation Cell Proliferation & Survival STAT3->Proliferation RAS->Proliferation PI3K->Proliferation

Fig. 3: Hypothetical off-target inhibition of SRC kinase by this compound.

References

Technical Support Center: Ensuring Reproducibility in InhA-IN-7 Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing reproducible bioassays with InhA-IN-7, a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).

Frequently Asked Questions (FAQs)

Q1: What is InhA and why is it a target for tuberculosis drug discovery?

A1: InhA is an essential enzyme in Mycobacterium tuberculosis that functions as an NADH-dependent enoyl-acyl carrier protein (ACP) reductase. It plays a crucial role in the type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[1][2] Mycolic acids are major and essential components of the mycobacterial cell wall.[1][2][3] Inhibition of InhA disrupts mycolic acid synthesis, leading to bacterial cell death.[4] Its clinical validation as the target of the frontline anti-tuberculosis drug isoniazid makes it an attractive target for the development of new therapeutics.[3][5]

Q2: What is the mechanism of action of this compound?

A2: this compound, with the chemical name 2-(2,4-dichlorophenoxy)-5-(3-methylbutyl)phenol, is a direct inhibitor of InhA. Unlike isoniazid, which is a prodrug requiring activation by the catalase-peroxidase KatG, direct inhibitors like this compound bind to the InhA enzyme without the need for prior enzymatic activation.[5][6] These inhibitors typically bind to the InhA-NADH complex, occupying the substrate-binding pocket and preventing the binding of the natural enoyl-ACP substrate.[3]

Q3: What is a typical IC50 value for a potent direct InhA inhibitor?

A3: The half-maximal inhibitory concentration (IC50) for potent direct InhA inhibitors can vary depending on the specific compound and assay conditions. For example, some novel benzimidazole derivatives have shown IC50 values in the range of 0.22 µM to 0.38 µM.[7] It is crucial to determine the IC50 of this compound under your specific experimental conditions for accurate assessment of its potency.

Q4: What are the critical reagents and components of an InhA inhibition bioassay?

A4: A typical InhA inhibition bioassay includes:

  • Recombinant InhA enzyme: Highly purified and active enzyme is essential.

  • NADH: The cofactor for the InhA enzymatic reaction.

  • Substrate: A synthetic substrate that mimics the natural enoyl-ACP, such as 2-trans-dodecenoyl-CoA (DD-CoA), is commonly used.

  • This compound: The inhibitor being tested, dissolved in a suitable solvent like DMSO.

  • Assay Buffer: A buffer system to maintain a stable pH, typically PIPES or similar, containing salts like NaCl.

  • Detection System: A spectrophotometer to monitor the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+.

Q5: How can I ensure the quality and stability of my reagents?

A5:

  • InhA Enzyme: Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Verify its activity before starting a new batch of experiments.

  • NADH: Prepare fresh solutions for each experiment as it is unstable in solution. Protect from light.

  • This compound: Store as a stock solution in DMSO at -20°C or -80°C. Minimize freeze-thaw cycles.

  • Buffer: Prepare fresh and filter-sterilize. Ensure the pH is correctly adjusted.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal (low initial absorbance at 340 nm) NADH degradation.Prepare fresh NADH solution immediately before use. Protect the solution from light and elevated temperatures.
Contaminated buffer or reagents.Use high-purity water and reagents. Filter-sterilize the buffer.
No or very low enzyme activity (no decrease in A340) Inactive InhA enzyme.Verify enzyme activity using a positive control (e.g., a known InhA inhibitor). Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles.
Incorrect assay conditions (pH, temperature).Optimize the assay buffer pH (typically around 6.8). Ensure the assay is performed at the recommended temperature.
Substrate degradation.Use a fresh aliquot of the substrate.
High variability between replicate wells Pipetting errors.Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of reagents in each well.
Incomplete dissolution of this compound.Ensure the inhibitor is fully dissolved in DMSO before diluting in the assay buffer. Vortex the stock solution before use.
Edge effects in the microplate.Avoid using the outer wells of the microplate, or fill them with buffer to maintain humidity.
Inconsistent IC50 values between experiments Variation in reagent concentrations.Prepare master mixes for reagents to ensure consistency across all wells.
Different incubation times.Strictly adhere to the defined pre-incubation and reaction times.
Fluctuation in temperature.Use a temperature-controlled plate reader or incubator.
Inhibitor appears inactive Incorrect concentration of this compound.Verify the concentration of the stock solution. Perform a wider range of serial dilutions.
This compound precipitation in the assay buffer.Check the solubility of this compound in the final assay buffer concentration. The final DMSO concentration should typically be kept below 1-2%.
This compound is a slow-binding inhibitor.Increase the pre-incubation time of the enzyme with the inhibitor and NADH before adding the substrate.

Data Presentation

Table 1: Representative IC50 Values for Direct InhA Inhibitors

InhibitorIC50 (µM)Assay ConditionsReference
Benzimidazole derivative 10.38Recombinant InhA, spectrophotometric assay[7]
Benzimidazole derivative 70.22Recombinant InhA, spectrophotometric assay[7]
PT700.0053 (5.3 nM)Steady-state kinetics with 10 nM InhA[8]
Arylamide derivative0.09 (90 nM)In vitro IC50[6]

Experimental Protocols

Representative Protocol for this compound Inhibition Assay

This protocol is a representative method for determining the IC50 of a direct InhA inhibitor like this compound using a spectrophotometric assay that monitors the oxidation of NADH.

1. Reagent Preparation:

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

  • InhA Enzyme Stock: Prepare a 1 mg/mL stock solution of recombinant M. tuberculosis InhA in a suitable buffer and store at -80°C.

  • NADH Stock: Prepare a 10 mM NADH solution in assay buffer. Prepare fresh for each experiment.

  • DD-CoA (Substrate) Stock: Prepare a 10 mM stock solution of 2-trans-dodecenoyl-CoA in water or a suitable buffer and store at -20°C.

  • This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

2. Assay Procedure:

  • Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations to be tested. Ensure the final DMSO concentration in the assay does not exceed 2%.

  • Prepare Reaction Mixture: In a 96-well UV-transparent microplate, add the following components in order:

    • Assay Buffer

    • NADH to a final concentration of 250 µM.

    • This compound at various concentrations (or DMSO for the control).

    • InhA enzyme to a final concentration of 100 nM.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the InhA-NADH complex.

  • Initiate Reaction: Add DD-CoA to a final concentration of 25 µM to all wells to start the reaction.

  • Monitor Reaction: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the initial velocity (rate of NADH oxidation) for each concentration of this compound from the linear portion of the absorbance vs. time curve.

  • Normalize the initial velocities to the control (DMSO only) to obtain the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Visualizations

InhA_Signaling_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Short-chain Acyl-ACPs FAS_I->Acyl_ACP Produces FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_ACP->FAS_II Substrates for Enoyl_ACP trans-2-Enoyl-ACP FAS_II->Enoyl_ACP Generates InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Mycolic_Acid_Precursors Mycolic Acid Precursors InhA->Mycolic_Acid_Precursors Reduces to NAD NAD+ InhA->NAD Mycolic_Acids Mycolic Acids Mycolic_Acid_Precursors->Mycolic_Acids Leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporated into NADH NADH NADH->InhA InhA_IN_7 This compound InhA_IN_7->InhA Inhibits

Caption: Mycolic Acid Biosynthesis Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, NADH, Substrate, Inhibitor) Plate_Setup Plate Setup (Buffer, NADH, this compound) Reagent_Prep->Plate_Setup Enzyme_Prep InhA Enzyme Dilution Add_Enzyme Add InhA Enzyme Enzyme_Prep->Add_Enzyme Plate_Setup->Add_Enzyme Pre_incubation Pre-incubation (15 min) Add_Enzyme->Pre_incubation Add_Substrate Initiate with Substrate (DD-CoA) Pre_incubation->Add_Substrate Measurement Kinetic Measurement (A340 over time) Add_Substrate->Measurement Calc_Velocity Calculate Initial Velocities Measurement->Calc_Velocity Calc_Inhibition Calculate % Inhibition Calc_Velocity->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Calc_IC50 Determine IC50 Value Plot_Data->Calc_IC50

Caption: this compound Bioassay Experimental Workflow.

Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Check Reagent Quality & Freshness Start->Check_Reagents Yes Check_Pipetting Verify Pipetting Accuracy Check_Reagents->Check_Pipetting Check_Conditions Confirm Assay Conditions (Temp, Time, pH) Check_Pipetting->Check_Conditions Check_Inhibitor Assess Inhibitor Solubility & Concentration Check_Conditions->Check_Inhibitor Result_OK Results Reproducible Check_Inhibitor->Result_OK

Caption: Troubleshooting Logic for InhA Bioassays.

References

Adjusting for InhA-IN-7 degradation over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues concerning the degradation of InhA-IN-7 over time. The information is tailored for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, with the chemical name 2-(2,4-dichlorophenoxy)-5-(3-methylbutyl)phenol, is a derivative of triclosan and a member of the diphenyl ether class of inhibitors.[1] It targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[2][3][4] By inhibiting InhA, this compound blocks the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, ultimately leading to bacterial cell death.[2][5]

Q2: What are the likely degradation pathways for this compound?

  • Hydrolysis: The ether linkage in this compound could be susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding phenolic and other degradation products.[6][7]

  • Oxidation: The phenol group is susceptible to oxidation, which can be initiated by exposure to air (auto-oxidation), light, or trace metal ions.[6][7] This can lead to the formation of colored degradation products.

Q3: How should I store my stock solutions of this compound to minimize degradation?

To minimize degradation, stock solutions of this compound should be stored at -20°C or -80°C in a tightly sealed container to protect from moisture and air. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability under these conditions should be verified.

Q4: I am observing a decrease in the inhibitory activity of my this compound solution over time. What could be the cause?

A decrease in activity is likely due to the chemical degradation of the compound. This could be accelerated by improper storage, such as exposure to light, elevated temperatures, or repeated freeze-thaw cycles. It is also possible that the solvent used for the stock solution is contributing to the degradation. It is crucial to perform stability testing under your specific experimental conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color or appearance of the this compound solution. Oxidation of the phenolic group.Prepare fresh solutions. Protect from light by using amber vials or wrapping tubes in foil. Consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing.
Precipitate forms in the solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution and vortex to redissolve. If the precipitate persists, sonication may be attempted. Ensure vials are properly sealed to prevent solvent evaporation. Consider preparing a fresh stock solution in a different solvent if solubility is a persistent issue.
Inconsistent experimental results between different batches of this compound solution. Degradation of older stock solutions.Always use freshly prepared or properly stored aliquots for critical experiments. Date all solutions and discard any that are past their recommended stability period. Perform a quality control check (e.g., HPLC-UV) on a new batch of stock solution to establish a baseline.
Loss of potency in aqueous buffers. Hydrolysis of the diphenyl ether linkage.Prepare fresh dilutions in aqueous buffers immediately before use. Avoid prolonged storage of this compound in aqueous solutions, especially at non-neutral pH.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-UV

This protocol outlines a general method to assess the stability of this compound in a given solvent or buffer over time.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, ethanol)

  • Aqueous buffer of choice

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Preparation of Stability Samples: Dilute the stock solution to the desired final concentration in the solvent or buffer to be tested.

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the stability sample into the HPLC system to obtain the initial chromatogram.

  • Storage: Store the remaining stability sample under the desired conditions (e.g., room temperature, 4°C, 37°C, protected from light).

  • Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stability sample and analyze by HPLC.

  • Data Analysis: Compare the peak area of the this compound peak at each time point to the T0 peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.

Table 1: Example HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm (or optimal wavelength for this compound)
Injection Volume 10 µL

Visualizations

G Hypothesized Degradation Pathways for this compound InhA_IN_7 This compound (Diphenyl Ether) Hydrolysis_Products Phenolic Fragments InhA_IN_7->Hydrolysis_Products  Hydrolysis (H₂O, pH) Oxidation_Products Quinone-like Structures (Colored) InhA_IN_7->Oxidation_Products  Oxidation (O₂, Light, Metal Ions) Photolysis_Products Radical Species & Rearranged Products InhA_IN_7->Photolysis_Products  Photolysis (UV Light) G Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Stability Samples (Solvent/Buffer) Prep_Stock->Prep_Samples T0_Analysis T0 HPLC Analysis Prep_Samples->T0_Analysis Store_Samples Store Samples at Defined Conditions Prep_Samples->Store_Samples Timepoint_Analysis Time Point HPLC Analysis T0_Analysis->Timepoint_Analysis Data_Analysis Data Analysis & Quantification Timepoint_Analysis->Data_Analysis Store_Samples->Timepoint_Analysis

References

Validation & Comparative

A Comparative Guide to the Efficacy of Direct InhA Inhibitors Versus Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) and the frontline anti-tuberculosis drug, isoniazid (INH). While the specific compound "InhA-IN-7" is not widely documented, this guide will utilize data from well-characterized direct InhA inhibitors (DIIs) such as NITD-916 and GSK138 as representative examples of this class of compounds.

Isoniazid, a cornerstone of tuberculosis therapy for decades, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] In contrast, direct InhA inhibitors bypass this activation step, offering a potential advantage against isoniazid-resistant strains where resistance is often mediated by mutations in the katG gene.[2][3]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of representative direct InhA inhibitors compared to isoniazid.

Table 1: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC)

CompoundM. tuberculosis StrainMIC (µM)Reference(s)
Isoniazid H37Rv (drug-sensitive)0.33[2]
INH-resistant (katG mutation)>128[2]
INH-resistant (inhA promoter mutation)0.83 - 3.2[4][5]
NITD-916 H37Rv (drug-sensitive)0.05[2]
INH-resistant (katG mutation)0.05[2]
GSK138 H37Rv (drug-sensitive)1[5]
INH-resistant (katG S315T)No change from H37Rv[6]
INH-resistant (inhA C-15T)4-16x MIC of H37Rv[5]
AN12855 Erdman (drug-sensitive)0.16[4]
INH-resistant (inhA promoter mutation)1.1[4]
INH-resistant (inhA coding mutation)14.2 - >20[4]

Table 2: In Vivo Efficacy in Mouse Models of Tuberculosis

CompoundMouse ModelDosing RegimenReduction in Lung CFU (log10) vs. Untreated ControlReference(s)
Isoniazid BALB/c (acute infection)25 mg/kg/day~2.5 (after 12 days)[2]
C3HeB/FeJ (chronic infection)25 mg/kg/day~1.0 (after 8 weeks)[4]
NITD-916 BALB/c (acute infection)100 mg/kg/day~3.0 (after 12 days)[2]
AN12855 C3HeB/FeJ (chronic infection)100 mg/kg/day~1.7 (after 8 weeks)[4]
GSK138 + BPaL *BALB/c (chronic infection)Not specifiedEnhanced bactericidal activity compared to BPaL alone[6]

*BPaL: Bedaquiline, Pretomanid, and Linezolid combination therapy.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism, is a standard measure of a compound's potency.[7]

Methodology: Broth Microdilution

  • Preparation of Inoculum: A pure culture of M. tuberculosis is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The bacterial suspension is then standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds (isoniazid and direct InhA inhibitors) are serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only sterile broth (negative control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for a period of 7 to 21 days, depending on the specific protocol and strain.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by using a spectrophotometer to measure optical density.

In Vivo Efficacy in a Mouse Model of Tuberculosis

Mouse models are crucial for evaluating the in vivo efficacy of anti-tuberculosis drug candidates. The following is a generalized protocol for an acute infection model.

Methodology: Acute Murine Model of Tuberculosis

  • Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv, delivering approximately 100-200 CFU to the lungs.[8]

  • Treatment Initiation: Treatment with the test compounds (e.g., isoniazid or a direct InhA inhibitor) is typically initiated one day after infection and administered daily via oral gavage for a specified duration (e.g., 12 days).

  • Determination of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of colonies is counted to determine the bacterial load (CFU) in the lungs.

  • Data Analysis: The efficacy of the treatment is determined by comparing the log10 CFU counts in the lungs of treated mice to those of untreated control mice.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the distinct mechanisms of action of isoniazid and direct InhA inhibitors, as well as a generalized workflow for their efficacy testing.

Mechanism_of_Action cluster_Isoniazid Isoniazid (Prodrug) cluster_Direct_Inhibitor Direct InhA Inhibitor Isoniazid Isoniazid KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Direct_Inhibitor Direct InhA Inhibitor (e.g., this compound) Direct_Inhibitor->InhA Direct Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Mechanisms of action for Isoniazid and Direct InhA Inhibitors.

Experimental_Workflow cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo Efficacy MIC_Assay MIC Assay (Broth Microdilution) MIC_Data Determine MIC Values MIC_Assay->MIC_Data Comparison Comparative Efficacy Analysis MIC_Data->Comparison Mouse_Infection Mouse Infection (Aerosol) Treatment Drug Administration (Oral Gavage) Mouse_Infection->Treatment CFU_Enumeration Lung CFU Enumeration Treatment->CFU_Enumeration Efficacy_Data Determine In Vivo Efficacy CFU_Enumeration->Efficacy_Data Efficacy_Data->Comparison Start Compound Synthesis (this compound / Isoniazid) Start->MIC_Assay Start->Mouse_Infection

Caption: General experimental workflow for comparing compound efficacy.

References

InhA-IN-7 vs. Triclosan: A Comparative Analysis for Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the direct InhA inhibitor InhA-IN-7 and its parent compound, triclosan, reveals significant improvements in enzyme inhibition and whole-cell activity against Mycobacterium tuberculosis. This guide provides a comprehensive analysis of their performance, supported by experimental data, for researchers and drug development professionals.

In the ongoing search for novel therapeutics against tuberculosis (TB), the enoyl-acyl carrier protein reductase (InhA) has emerged as a critical target. Direct inhibition of InhA offers a promising strategy to overcome resistance to the frontline drug isoniazid, which requires metabolic activation. This guide presents a comparative analysis of triclosan, a known InhA inhibitor, and its derivative, this compound (also referred to as Compound 11 in seminal literature), a more potent successor.

Executive Summary

This compound demonstrates markedly superior inhibitory activity against the InhA enzyme and enhanced efficacy against M. tuberculosis in vitro when compared to triclosan. While both compounds share a common mechanism of action, strategic modifications in the structure of this compound lead to a significant increase in potency. However, challenges related to in vivo bioavailability, a known limitation of triclosan and its derivatives, may still need to be addressed for clinical translation.

Data Presentation

The following tables summarize the quantitative data for this compound and triclosan, providing a clear comparison of their biochemical and whole-cell activities.

CompoundInhA IC50 (nM)M. tuberculosis MIC (µM)
This compound (Compound 11) 96[1]19 - 75[1]
Triclosan 11001.5

Note: The MIC value for triclosan is from a different study and may have been determined under different experimental conditions.

CompoundCytotoxicity (CC50 in µg/mL)Selectivity Index (SI = CC50/MIC)
"Compound 11" (Triclosan Dimer) 81 (Day 1), 47 (Day 3) on THP-1 macrophages[2][3]26.01 (Day 1), 15.07 (Day 3)[2][3]
Triclosan 11 (Day 3) on THP-1 macrophages[2][3]3.64 (Day 3)[2][3]

Disclaimer: The cytotoxicity data refers to a "Compound 11" described as a triclosan dimer in a 2024 study by Kumar et al. While designated as "Compound 11," it is crucial to confirm if its structure is identical to the this compound from the Freundlich et al. 2009 study.

Mechanism of Action: Targeting Mycolic Acid Synthesis

Both this compound and triclosan are direct inhibitors of the InhA enzyme, a key component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis. This pathway is essential for the biosynthesis of mycolic acids, which are unique, long-chain fatty acids that form the major component of the mycobacterial cell wall. By inhibiting InhA, these compounds disrupt the integrity of the cell wall, ultimately leading to bacterial cell death.

Mycolic_Acid_Synthesis_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) System cluster_Inhibitors Inhibitors AcpM Acyl Carrier Protein (AcpM) KasA_KasB β-ketoacyl-ACP synthase (KasA/KasB) AcpM->KasA_KasB C16-Acyl-ACP Mycolic_Acids Mycolic Acids (Cell Wall Component) AcpM->Mycolic_Acids Precursor MabA β-ketoacyl-ACP reductase (MabA) KasA_KasB->MabA Elongation HadABC β-hydroxyacyl-ACP dehydratase (HadABC) MabA->HadABC InhA Enoyl-ACP reductase (InhA) HadABC->InhA InhA->AcpM Elongated Acyl-ACP (2 carbons longer) InhA_IN_7 This compound InhA_IN_7->InhA Inhibition Triclosan Triclosan Triclosan->InhA caption Mechanism of InhA Inhibition

Caption: Inhibition of InhA by this compound and triclosan disrupts the FAS-II pathway, blocking mycolic acid synthesis.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

InhA Inhibition Assay

The inhibitory activity of the compounds against the InhA enzyme is typically determined by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

General Protocol:

  • The reaction mixture contains purified InhA enzyme, NADH, and the substrate, trans-2-dodecenoyl-CoA (DD-CoA), in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5).

  • The inhibitor (this compound or triclosan) at various concentrations is added to the reaction mixture.

  • The reaction is initiated by the addition of the enzyme.

  • The decrease in absorbance at 340 nm is monitored spectrophotometrically over time.

  • The initial reaction velocities are calculated and used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of a compound's whole-cell efficacy. The Microplate Alamar Blue Assay (MABA) is a commonly used method for M. tuberculosis.[4][5][6][7][8]

Microplate Alamar Blue Assay (MABA) Protocol:

  • A 96-well microplate is prepared with serial dilutions of the test compounds.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated for a defined period (typically 5-7 days) at 37°C.

  • Alamar blue reagent is added to each well.

  • After further incubation, a color change from blue (no growth) to pink (growth) is observed.

  • The MIC is determined as the lowest compound concentration that prevents the color change.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Hypothetical) a InhA Inhibition Assay (Biochemical) b MIC Determination (Whole-Cell) a->b Identifies potent enzyme inhibitors c Cytotoxicity Assay (e.g., on Macrophages) b->c Prioritizes compounds with good whole-cell activity d Mouse Model of TB Infection c->d Selects non-toxic candidates for in vivo testing e Pharmacokinetic Studies d->e Evaluates efficacy f Toxicity Studies e->f Determines drug metabolism and distribution f->d Informs dosing and safety caption Typical Drug Discovery Workflow

Caption: A standard workflow for the evaluation of novel anti-tubercular agents.

Comparative Analysis

The development of this compound from the triclosan scaffold represents a successful example of structure-activity relationship (SAR) studies aimed at improving potency.

Comparison_Diagram cluster_attributes Comparative Attributes Triclosan Triclosan (Parent Compound) Bioavailability Potential Challenge (shared with Triclosan) Triclosan->Bioavailability InhA_IN_7 This compound (Derivative) Potency Higher InhA Inhibition InhA_IN_7->Potency Exhibits Efficacy Improved Whole-Cell Activity InhA_IN_7->Efficacy Demonstrates InhA_IN_7->Bioavailability Toxicity Potentially Lower (Higher Selectivity Index) InhA_IN_7->Toxicity Shows caption This compound vs. Triclosan

Caption: A logical comparison of the key attributes of this compound and triclosan.

Conclusion

This compound represents a significant advancement over its parent compound, triclosan, as a direct inhibitor of M. tuberculosis InhA. Its enhanced biochemical potency and whole-cell activity make it a valuable lead compound for further optimization in the development of new anti-tubercular agents. Future research should focus on addressing the potential pharmacokinetic limitations to harness the full therapeutic potential of this promising compound class.

References

Validation of InhA as a Primary Target for Novel Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a clinically validated target for antitubercular drugs. While specific data for a compound designated "InhA-IN-7" is not publicly available, this document serves to validate InhA as a target by comparing the performance of well-characterized direct InhA inhibitors (DIIs) and outlining the experimental framework for the validation of any new chemical entity targeting InhA.

Comparative Efficacy of Direct InhA Inhibitors

The development of direct InhA inhibitors is a key strategy to overcome resistance to isoniazid, a prodrug that requires activation by the catalase-peroxidase KatG.[1][2][3] Mutations in katG are a primary cause of isoniazid resistance, leaving the InhA target itself susceptible to direct inhibition.[1] The following table summarizes the in vitro and in vivo performance of several notable direct InhA inhibitors.

CompoundInhA IC₅₀ (µM)M. tuberculosis H37Rv MIC (µM)In Vivo Efficacy (Mouse Model)Key Features
GSK138 0.041Showed efficacy comparable to isoniazid in acute and chronic models.[4][5]A thiadiazole-based inhibitor that retains activity against intracellular bacteria.[4][5]
NITD-916 ~0.6~0.16Demonstrated efficacy in acute and established mouse infection models.[1]A 4-hydroxy-2-pyridone class inhibitor that binds to InhA in an NADH-dependent manner.[1]
Triclosan ~0.46--A well-known inhibitor often used as a positive control in InhA inhibition assays.[6]
PT70 0.0053--A slow, tight-binding inhibitor.[7]
AN12855 --Showed good efficacy in acute and chronic murine TB models, comparable to isoniazid.[4][5]A direct, cofactor-independent inhibitor.[8]

Experimental Protocols for Target Validation

The validation of InhA as the primary target of a novel inhibitor involves a series of key experiments to demonstrate direct engagement and biological consequence.

InhA Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified InhA.

  • Principle: The activity of InhA is monitored spectrophotometrically by following the oxidation of its cofactor, NADH, at a wavelength of 340 nm.[6]

  • Procedure:

    • Purified InhA enzyme (typically 50-100 nM) is added to a reaction mixture.

    • The mixture contains the substrate (e.g., 2-trans-dodecenoyl-coenzyme A, DD-CoA) and NADH in a suitable buffer (e.g., 30 mM PIPES, pH 6.8).[6][7]

    • The test inhibitor is added at varying concentrations.

    • The reaction is initiated, and the decrease in absorbance at 340 nm due to NADH oxidation is measured over time.[6]

    • The concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀) is calculated.[7]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound required to inhibit the visible growth of M. tuberculosis.

  • Principle: The susceptibility of M. tuberculosis to the inhibitor is tested in a liquid or solid medium.

  • Procedure (Broth Dilution):

    • M. tuberculosis H37Rv is cultured in Middlebrook 7H9 medium supplemented with 10% ADC.[4][5]

    • The inhibitor is serially diluted in the culture medium in a multi-well plate.

    • A standard inoculum of the bacteria is added to each well.

    • Plates are incubated at 37°C for several days (typically 6-7 days).[4][5]

    • A viability indicator, such as resazurin, is added. The lowest drug concentration that inhibits 90% of resazurin conversion (indicating bacterial growth) is defined as the MIC.[4][5]

In Vivo Efficacy in a Murine Tuberculosis Model

Animal models are crucial for evaluating the therapeutic potential of an inhibitor in a living organism.

  • Principle: Mice are infected with M. tuberculosis to establish an acute or chronic infection, and then treated with the test compound.

  • Procedure (Acute Model):

    • Mice are infected with a known quantity of M. tuberculosis H37Rv, often via an intratracheal or aerosol route.[4][5]

    • Treatment with the inhibitor (and control drugs like isoniazid) begins 24 hours post-infection and continues daily for a set period (e.g., 8 days).[4][5]

    • At the end of the treatment period, the mice are euthanized, and their lungs and/or spleens are harvested.

    • The organs are homogenized, and serial dilutions are plated on nutrient agar to determine the bacterial load (Colony Forming Units, CFU).[4][5]

    • A significant reduction in CFU counts compared to untreated controls indicates in vivo efficacy.

Visualizing the Validation Pathway

The following diagrams illustrate the mechanism of InhA inhibition and the experimental workflow for validating a novel inhibitor.

InhA_Inhibition_Pathway cluster_synthesis Mycolic Acid Synthesis cluster_target InhA Action FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II provides precursors Substrate Fatty Acyl Substrate FAS_II->Substrate produces InhA InhA (Enoyl-ACP Reductase) Product Elongated Fatty Acid InhA->Product NADH NADH NADH->InhA Substrate->InhA Mycolic_Acid Mycolic Acid Product->Mycolic_Acid leads to Inhibitor Direct InhA Inhibitor Inhibitor->InhA blocks active site Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall incorporates into Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Enzyme_Assay InhA Enzymatic Assay (Determine IC₅₀) MIC_Assay Whole-Cell MIC Assay (vs. M. tuberculosis) Enzyme_Assay->MIC_Assay Cytotoxicity Mammalian Cell Cytotoxicity Assay MIC_Assay->Cytotoxicity PK_Studies Pharmacokinetic (PK) Studies in Mice Cytotoxicity->PK_Studies Efficacy_Model Murine TB Infection Model (Measure CFU Reduction) PK_Studies->Efficacy_Model Validated Target Validated (Lead Candidate) Efficacy_Model->Validated Start Novel Compound Identified Start->Enzyme_Assay

References

InhA-IN-7 Demonstrates Efficacy Against Drug-Resistant Tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comparative analysis of the direct InhA inhibitor, InhA-IN-7, reveals its potential as a promising agent against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb). This guide provides an objective comparison of this compound's performance with other TB drugs, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a derivative of triclosan, directly targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mtb.[1] This mechanism of action is distinct from that of the frontline drug isoniazid (INH), which requires activation by the catalase-peroxidase enzyme KatG.[1] Mutations in the katG gene are a primary cause of INH resistance. By bypassing the need for KatG activation, direct InhA inhibitors like this compound offer a therapeutic strategy to combat these resistant strains.

Comparative Efficacy Against M. tuberculosis Strains

Studies have demonstrated that this compound and its analogs are effective against both wild-type and INH-resistant Mtb strains. The minimum inhibitory concentration (MIC) is a key measure of a drug's efficacy, representing the lowest concentration that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

The following table summarizes the MIC values for this compound (referred to as compound 11 in the source study), its parent compound triclosan, and the frontline drug isoniazid against a drug-sensitive strain (H37Rv) and two isoniazid-resistant strains of M. tuberculosis.

CompoundH37Rv (INH-Sensitive) MIC [µM]INH-Resistant Strain 1 MIC [µM]INH-Resistant Strain 2 MIC [µM]
This compound (Compound 11) 197575
Triclosan >139>139>139
Isoniazid (INH) 0.7102182
Data sourced from Freundlich et al., ChemMedChem, 2009.[1]

As the data indicates, while isoniazid is highly potent against the drug-sensitive H37Rv strain, its efficacy is significantly diminished against the resistant strains. In contrast, this compound maintains activity against these INH-resistant strains, albeit at a higher concentration than against the sensitive strain. Notably, this compound demonstrates a marked improvement in potency over its parent compound, triclosan.

Mechanism of Action and Resistance

The signaling pathway below illustrates the mechanism of action of both isoniazid and direct InhA inhibitors like this compound.

cluster_INH Isoniazid (INH) Pathway cluster_Direct_Inhibitor Direct InhA Inhibitor Pathway INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG Activation INH_active Activated INH KatG->INH_active InhA InhA Enzyme INH_active->InhA Inhibition InhA_IN_7 This compound InhA_IN_7->InhA Direct Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Death Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Mechanism of Action of Isoniazid vs. Direct InhA Inhibitors.

Isoniazid resistance is primarily caused by mutations that prevent its activation by KatG. Direct InhA inhibitors circumvent this resistance mechanism. However, mutations in the inhA gene itself can confer resistance to both isoniazid and direct InhA inhibitors, which may explain the increased MIC of this compound against the resistant strains.

Experimental Protocols

The determination of cross-resistance for this compound was established through the following key experimental procedures:

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using a microplate-based assay. This method provides a standardized way to measure the in vitro susceptibility of bacteria to a particular antimicrobial agent.

start Start prep_bacteria Prepare M. tuberculosis Inoculum start->prep_bacteria prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds dispense Dispense Bacteria and Compounds into Microplate prep_bacteria->dispense prep_compounds->dispense incubate Incubate Microplate dispense->incubate read_results Read Results Visually or with Spectrophotometer incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Methodology:

  • Mycobacterium tuberculosis Strains: The strains used were the INH-sensitive H37Rv and two INH-resistant clinical isolates.

  • Culture Medium: The bacteria were cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.

  • Compound Preparation: this compound, triclosan, and isoniazid were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted.

  • Assay Procedure: The bacterial cultures were diluted to a standard concentration and added to the wells of a 96-well microplate. The serially diluted compounds were then added to the wells.

  • Incubation: The microplates were incubated at 37°C for a period of 7 to 14 days.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the bacteria.

Conclusion

The available data indicates that this compound is a potent direct inhibitor of InhA with significant activity against both drug-sensitive and, crucially, isoniazid-resistant strains of Mycobacterium tuberculosis. This positions this compound and similar direct InhA inhibitors as valuable leads in the development of new therapeutic strategies to combat the growing threat of multidrug-resistant tuberculosis. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

InhA-IN-7: A Comparative Analysis Against Isoniazid-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the activity of InhA-IN-7, a direct inhibitor of the enoyl-acyl carrier protein (ACP) reductase (InhA), against isoniazid-resistant Mycobacterium tuberculosis (M. tuberculosis). Its performance is evaluated alongside other notable direct InhA inhibitors, with supporting experimental data and detailed methodologies to inform research and development efforts in the fight against drug-resistant tuberculosis.

Introduction to Isoniazid Resistance and the Role of InhA

Isoniazid (INH), a cornerstone of first-line tuberculosis therapy, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, it forms an adduct with NAD+, which then inhibits InhA, a critical enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.[1] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to bacterial cell death.

The primary mechanism of isoniazid resistance, found in a high percentage of clinical isolates, involves mutations in the katG gene, preventing the activation of the prodrug.[2] A secondary mechanism involves mutations in the promoter region or the coding sequence of the inhA gene, which can lead to InhA overexpression or reduced binding affinity of the INH-NAD adduct.[3] Because the majority of INH-resistant strains arise from katG mutations, direct inhibitors of InhA that do not require KatG activation are a promising therapeutic strategy.[2] this compound is one such direct inhibitor, belonging to the triclosan derivative class of compounds.[1]

Comparative Analysis of InhA Inhibitors

The following sections present a quantitative comparison of this compound and other direct InhA inhibitors. The data is compiled from multiple studies, and while efforts have been made to present it in a standardized format, direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.

Enzymatic Inhibition Activity

The direct inhibitory potential of a compound against the InhA enzyme is typically measured by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Compound ClassCompoundInhA IC50 (nM)Reference
Triclosan Derivative This compound 96[1]
Triclosan DerivativeCompound 23¹21[1]
4-Hydroxy-2-pyridone NITD-564590[4]
4-Hydroxy-2-pyridoneNITD-916~590²[4]
Thiadiazole GSK13840[3][5]

¹A highly potent triclosan derivative from the same study as this compound. ²Although NITD-916 has greater cellular potency, its enzyme IC50 was reported to be similar to NITD-564.[4]

Cellular Activity Against M. tuberculosis

The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various direct InhA inhibitors against drug-sensitive and isoniazid-resistant M. tuberculosis strains.

Table 1: Activity against Drug-Sensitive and katG Mutant M. tuberculosis

CompoundM. tb Strain H37Rv (WT) MIC (µM)M. tb with katG S315T Mutation MIC (µM)Reference
Isoniazid ~0.1 - 0.5High-level resistance (>16 µM)[6]
This compound 19 - 7519 - 75[1]
NITD-916 0.080.04 - 0.16[4][7]
GSK693 ~1.87 (MIC90)No change from WT[3]
GSK138 1.0No change from WT[3][5]

Table 2: Activity against inhA Promoter Mutant M. tuberculosis

CompoundM. tb with inhA c-15t Mutation MIC (µM)Fold-change in MIC vs. WTReference
Isoniazid Low-level resistance-[3]
GSK693 Low-level resistance4-16x[3]
GSK138 Low-level resistance4-16x[3]

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key pathways and processes.

Isoniazid_Action_Resistance cluster_activation Drug Activation cluster_inhibition Enzyme Inhibition cluster_resistance Resistance Mechanisms cluster_direct_inhibitors Direct InhA Inhibitors INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinoyl Radical) KatG->Activated_INH Activated_INH_NAD INH-NAD Adduct Activated_INH->Activated_INH_NAD + NAD+ InhA InhA (Enoyl-ACP Reductase) Activated_INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death KatG_mutation katG Mutation KatG_mutation->KatG Prevents Activation InhA_mutation inhA Mutation/ Overexpression InhA_mutation->InhA Reduces Binding/ Increases Target Direct_Inhibitor Direct InhA Inhibitor (e.g., this compound) Direct_Inhibitor->InhA Direct Inhibition (Bypasses KatG)

Caption: Mechanism of Isoniazid Action and Resistance.

Experimental_Workflow cluster_screening Screening & Evaluation start Compound Library (e.g., Triclosan Derivatives) enzyme_assay InhA Enzyme Inhibition Assay start->enzyme_assay Determine IC50 mic_assay Whole-Cell MIC Assay (M. tuberculosis) enzyme_assay->mic_assay Identify Potent Hits resistant_strains MIC Assay against INH-Resistant Strains mic_assay->resistant_strains Assess Activity on Resistant Strains cytotoxicity Cytotoxicity Assay resistant_strains->cytotoxicity Evaluate Selectivity in_vivo In Vivo Efficacy (e.g., Mouse Model) cytotoxicity->in_vivo Test In Vivo lead_candidate Lead Candidate in_vivo->lead_candidate

Caption: Workflow for Direct InhA Inhibitor Discovery.

Experimental Protocols

InhA Enzyme Inhibition Assay

This protocol is a generalized procedure for determining the IC50 of direct InhA inhibitors.

  • Reagents and Materials:

    • Purified recombinant M. tuberculosis InhA enzyme.

    • Substrate: trans-2-dodecenoyl-CoA (DD-CoA) or 2-trans-octenoyl-CoA (OCoA).

    • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH).

    • Assay Buffer: 30 mM PIPES buffer (pH 6.8), 150 mM NaCl, 1 mM EDTA.

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • 96-well microplates.

    • Spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add the test compound dilutions to the wells (final DMSO concentration should be ≤1%).

    • Add a solution of InhA enzyme (e.g., final concentration of 100 nM) to each well.

    • Add NADH to each well (e.g., final concentration of 250 µM).

    • Pre-incubate the enzyme, cofactor, and inhibitor mixture at room temperature for a defined period.

    • Initiate the enzymatic reaction by adding the substrate (e.g., 25 µM DD-CoA).

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4][8]

MIC Determination using Microplate Alamar Blue Assay (MABA)

This protocol describes a common method for determining the MIC of compounds against M. tuberculosis.

  • Reagents and Materials:

    • M. tuberculosis strains (e.g., H37Rv, clinical isolates).

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase).

    • Test compounds dissolved in DMSO.

    • Sterile 96-well microplates.

    • Alamar Blue reagent.

    • 10% Tween 80 solution.

  • Procedure:

    • In a 96-well plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells designated for the assay.

    • Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells.

    • Perform serial twofold dilutions of the compound across the plate, leaving control wells with no drug.

    • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 1, and then diluted 1:20 in 7H9 broth.

    • Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plates and incubate at 37°C for 5-7 days.

    • After incubation, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well. Incubate for another 24 hours.

    • If the control well turns from blue (resazurin) to pink (resorufin), indicating bacterial growth, add the Alamar Blue mixture to all wells of the plate.

    • Incubate for an additional 24 hours and record the results.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Summary and Conclusion

This compound, a triclosan derivative, demonstrates effective inhibition of the InhA enzyme and whole-cell activity against M. tuberculosis. Crucially, like other direct InhA inhibitors such as the 4-hydroxy-2-pyridones and thiadiazoles, it retains its activity against isoniazid-resistant strains harboring katG mutations. This is a significant advantage as katG mutations are the predominant cause of clinical isoniazid resistance.

The continued exploration of direct InhA inhibitors is a vital strategy in the development of new anti-tuberculosis agents. These compounds, by bypassing the primary mechanism of isoniazid resistance, hold the potential to be included in novel treatment regimens for multidrug-resistant tuberculosis. Further structure-activity relationship studies and in vivo evaluations are necessary to optimize the pharmacological properties of these promising lead compounds.

References

A Head-to-Head Comparison of Novel Direct InhA Inhibitors for Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics that bypass existing resistance mechanisms. A promising strategy is the direct inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway. Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG, direct InhA inhibitors (DIIs) are not affected by KatG mutations, a common cause of isoniazid resistance. This guide provides a head-to-head comparison of several classes of novel DIIs, presenting key performance data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Performance Data Summary

The following tables summarize the in vitro and in vivo performance of representative novel direct InhA inhibitors against Mycobacterium tuberculosis.

Inhibitor ClassCompoundInhA IC50 (µM)M. tuberculosis H37Rv MIC (µM)Notes
Thiadiazole-based GSK1380.04[1]1[1]Active against intracellular bacteria and shows a clean in vitro safety profile[1].
4-Hydroxy-2-pyridone NITD-9160.57[2]0.05[2]Orally active and demonstrates in vivo efficacy in mouse models of TB[3][4].
Diazaborine AN12855Sub-micromolarNot explicitly stated in µM, but shows potent activityExhibits a novel cofactor-independent mechanism and is effective in both acute and chronic murine TB models with a lower potential for resistance than isoniazid[5].
Triclosan Analogue Compound 3 (4-(n-butyl)-1,2,3-triazolyl TRC derivative)0.09[6]1.5[6]Demonstrates significant improvement in whole-cell activity and InhA inhibition over triclosan[6][7].
Diphenyl Ether PYN-8Not explicitly stated4-7[8][9]Shows good antitubercular activity and a favorable safety profile in vitro[8][9].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and comparative analysis.

InhA Enzyme Inhibition Assay

This protocol is a generalized procedure based on common methodologies for determining the half-maximal inhibitory concentration (IC50) of compounds against the InhA enzyme.

Materials:

  • Purified InhA enzyme

  • NADH (nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-CoA substrate

  • Test inhibitors dissolved in DMSO

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in the wells of a 96-well plate containing the assay buffer, a saturating concentration of NADH (e.g., 250 µM), and the enoyl-CoA substrate (e.g., 25 µM DD-CoA)[10].

  • Add varying concentrations of the test inhibitor (typically as serial dilutions) to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (e.g., 1-2%).

  • Initiate the enzymatic reaction by adding a fixed concentration of purified InhA enzyme (e.g., 10-100 nM) to each well[10].

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, at a constant temperature (e.g., 30°C) for a set period.

  • The initial reaction velocities are calculated from the linear phase of the reaction.

  • The percentage of inhibition for each inhibitor concentration is determined relative to a no-inhibitor control.

  • The IC50 value is calculated by fitting the dose-response data to a suitable equation, such as the four-parameter logistic equation[10].

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Determination (Microplate Alamar Blue Assay - MABA)

This protocol outlines a common method for determining the MIC of compounds against M. tuberculosis using the Alamar Blue reagent as a cell viability indicator[11][12][13].

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Test inhibitors dissolved in DMSO

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Incubator at 37°C

Procedure:

  • Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth.

  • In a 96-well microplate, prepare serial two-fold dilutions of the test compounds in 7H9 broth. Include a drug-free control and a sterile control.

  • Inoculate the wells with the M. tuberculosis culture to a final density of approximately 5 x 10^4 CFU/mL.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After the incubation period, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Re-incubate the plates for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue (no growth) to pink (growth)[11].

Murine Model of Tuberculosis Infection for In Vivo Efficacy Studies

This is a generalized protocol for assessing the in vivo efficacy of antitubercular compounds in a mouse model. Specific parameters such as the mouse strain, inoculum size, and treatment regimen may vary between studies.

Materials:

  • BALB/c or C3HeB/FeJ mice[6][14]

  • M. tuberculosis H37Rv strain

  • Aerosol infection chamber or equipment for intravenous/intranasal infection

  • Test compounds formulated for oral or other appropriate route of administration

  • Biosafety Level 3 (BSL-3) facilities

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection (typically 50-100 CFU per lung). Alternatively, intravenous or intranasal routes can be used[14].

  • Treatment Initiation: Begin treatment with the test compound at a specified time post-infection. This can be in an acute model (treatment starts 1 day post-infection) or a chronic model (treatment starts several weeks post-infection when granulomas have formed).

  • Dosing: Administer the compound daily or according to the desired regimen (e.g., 100 mg/kg, oral gavage) for a defined period (e.g., 4 weeks). Include a vehicle control group and a positive control group (e.g., isoniazid).

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • CFU Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

  • Data Analysis: The efficacy of the compound is determined by the reduction in the log10 CFU in the organs of treated mice compared to the vehicle control group.

Visualizations

Signaling Pathway: InhA in Mycolic Acid Synthesis

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP Produces short-chain fatty acids FAS_II Fatty Acid Synthase II (FAS-II) Acyl_ACP->FAS_II InhA InhA (Enoyl-ACP Reductase) FAS_II->InhA Elongation cycle Meromycolate Meromycolate Chain Mycolic_Acid Mycolic Acids Meromycolate->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall InhA->Meromycolate Final reduction step Inhibitors Direct InhA Inhibitors (e.g., GSK138, NITD-916) Inhibitors->InhA

Caption: The role of InhA in the mycobacterial FAS-II pathway, leading to mycolic acid synthesis.

Experimental Workflow: In Vitro Screening of InhA Inhibitors

In_Vitro_Workflow cluster_0 Enzyme Level cluster_1 Cellular Level Compound_Library Compound Library InhA_Assay InhA Inhibition Assay Compound_Library->InhA_Assay IC50_Det IC50 Determination InhA_Assay->IC50_Det Active_Hits Active Hits from Enzyme Assay IC50_Det->Active_Hits Select potent inhibitors MIC_Assay M. tuberculosis MIC Assay (MABA) Active_Hits->MIC_Assay MIC_Values MIC Determination MIC_Assay->MIC_Values Lead_Candidates Lead_Candidates MIC_Values->Lead_Candidates Identify lead candidates for in vivo studies

Caption: A typical workflow for the in vitro screening and identification of novel InhA inhibitors.

Logical Relationship: Bypassing Isoniazid Resistance

Resistance_Bypass Isoniazid Isoniazid (Prodrug) KatG KatG Enzyme Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA_Target InhA Activated_INH->InhA_Target Inhibition Inhibition of Mycolic Acid Synthesis InhA_Target->Inhibition DIIs Direct InhA Inhibitors DIIs->InhA_Target Direct Inhibition KatG_Mutation KatG Mutation (Resistance) KatG_Mutation->KatG KatG_Mutation->Activated_INH Blocks activation

Caption: How direct InhA inhibitors circumvent the common mechanism of isoniazid resistance.

References

Navigating Resistance: A Comparative Analysis of Direct InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of drug resistance in Mycobacterium tuberculosis is a critical challenge. This guide provides a comparative analysis of potential resistance mutations against direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial mycolic acid biosynthesis. We focus on InhA-IN-7 and provide a comparative context with another direct inhibitor, NITD-916, supported by experimental data to illuminate the landscape of InhA inhibitor resistance.

Introduction to InhA and Direct Inhibitors

The enoyl-acyl carrier protein reductase, InhA, is a well-validated target for tuberculosis therapy. It is the primary target of the pro-drug isoniazid (INH), which, upon activation by the catalase-peroxidase KatG, forms an adduct with NAD+ that inhibits InhA. However, the majority of clinical resistance to isoniazid arises from mutations in katG, preventing this activation. This has spurred the development of direct InhA inhibitors that do not require KatG activation, offering a promising avenue to combat isoniazid-resistant tuberculosis.

This guide investigates potential resistance mechanisms to a specific direct InhA inhibitor, this compound, a triclocan derivative. To provide a broader understanding of resistance to this class of drugs, we will compare its profile with that of NITD-916, a 4-hydroxy-2-pyridone derivative, for which more extensive resistance mutation data is available.

Quantitative Data on InhA Inhibitor Resistance

The following tables summarize the known mutations in the inhA gene that confer resistance to direct InhA inhibitors and the corresponding changes in inhibitor efficacy, presented as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50).

Table 1: InhA Mutations and Resistance to NITD-916 and Related Analogs

inhA MutationAmino Acid ChangeWild-Type MIC (μM)Mutant MIC (μM)Fold Change in MICReference Compound(s)
Wild-Type-0.08--NITD-916
S94ASer94Ala0.080.789.75NITD-916
D148GAsp148Gly0.08>5.0>62.5NITD-916
G96AGly96Ala---4-hydroxy-2-pyridones
D148EAsp148Glu0.08>5.0>62.5NITD-916
M161IMet161Ile---4-hydroxy-2-pyridones
M161AMet161Ala---4-hydroxy-2-pyridones
T17AThr17Ala---4-hydroxy-2-pyridones
I194TIle194Thr0.081.2515.6NITD-916

Data sourced from Manjunatha et al., 2015.

Table 2: Activity of this compound against M. tuberculosis

StrainGenotypeIC50 (nM)MIC (μM)
Wild-TypeinhA wild-type9619
INH-resistantkatG S315T9619
INH-resistantinhA promoter -15 C->T9675

Data sourced from Freundlich et al., 2009. This compound is referred to as compound 11 in this publication.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and resistance, it is crucial to visualize the underlying biological pathways and experimental procedures.

inhA_pathway Mycolic Acid Biosynthesis and InhA Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP FAS_II Fatty Acid Synthase II (FAS-II) Acyl_ACP->FAS_II Meromycolic_Acid Meromycolic Acid FAS_II->Meromycolic_Acid Elongation Cycles InhA InhA (Enoyl-ACP Reductase) Mycolic_Acid Mycolic Acid Meromycolic_Acid->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall InhA->FAS_II Catalyzes reduction step Inhibitor Direct InhA Inhibitor (e.g., this compound, NITD-916) Inhibitor->InhA Inhibition InhA_mut Mutant InhA Inhibitor->InhA_mut Reduced Inhibition Resistance Resistance InhA_mut->Resistance

Caption: Mycolic acid biosynthesis pathway and the inhibitory action of direct InhA inhibitors.

experimental_workflow Workflow for Identifying InhA Resistance Mutations cluster_selection Mutant Selection cluster_characterization Characterization cluster_validation Validation Mtb_culture M. tuberculosis Culture Inhibitor_exposure Exposure to Direct InhA Inhibitor Mtb_culture->Inhibitor_exposure Resistant_colonies Selection of Resistant Colonies Inhibitor_exposure->Resistant_colonies MIC_determination MIC Determination Resistant_colonies->MIC_determination DNA_extraction Genomic DNA Extraction Resistant_colonies->DNA_extraction inhA_sequencing inhA Gene Sequencing DNA_extraction->inhA_sequencing Mutation_identification Identification of Mutations inhA_sequencing->Mutation_identification Site_directed_mutagenesis Site-Directed Mutagenesis of inhA Mutation_identification->Site_directed_mutagenesis Expression_in_Mtb Expression in M. tuberculosis Site_directed_mutagenesis->Expression_in_Mtb MIC_validation MIC Validation of Mutant Strain Expression_in_Mtb->MIC_validation Enzyme_assay InhA Enzyme Inhibition Assay (IC50) Expression_in_Mtb->Enzyme_assay

Caption: Experimental workflow for the selection, characterization, and validation of InhA resistance mutations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments in the study of InhA inhibitor resistance.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Strains and Culture Conditions: Mycobacterium tuberculosis H37Rv (wild-type) and resistant mutant strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Assay Setup: The assay is typically performed in 96-well microplates. The inhibitor compounds are serially diluted in the culture medium.

  • Inoculum Preparation: A mid-log phase bacterial culture is diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are inoculated with the bacterial suspension and incubated at 37°C for 7-14 days.

  • MIC Reading: The MIC is determined visually as the lowest drug concentration at which no bacterial growth (no turbidity) is observed. Alternatively, a resazurin-based assay can be used where a color change from blue to pink indicates bacterial growth.

InhA Enzyme Inhibition Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the activity of the InhA enzyme by 50%.

  • Protein Expression and Purification: The wild-type and mutant inhA genes are cloned into an expression vector (e.g., pET vector) and transformed into E. coli. The His-tagged InhA protein is then overexpressed and purified using nickel-affinity chromatography.

  • Enzyme Activity Measurement: The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The reaction mixture typically contains NADH, the enzyme, and a substrate such as 2-trans-dodecenoyl-CoA in a suitable buffer (e.g., phosphate or Tris buffer).

  • IC50 Determination: The assay is performed in the presence of varying concentrations of the inhibitor. The initial reaction rates are measured and plotted against the inhibitor concentration. The IC50 value is calculated by fitting the data to a dose-response curve.

Selection and Sequencing of Resistant Mutants

This protocol is used to identify the genetic basis of resistance to a specific inhibitor.

  • Mutant Selection: A large number of wild-type M. tuberculosis cells (e.g., 10^8 to 10^9 CFU) are plated on Middlebrook 7H11 agar containing the direct InhA inhibitor at a concentration several-fold higher than the MIC.

  • Isolation and Verification of Resistant Colonies: Colonies that grow on the inhibitor-containing plates are isolated and re-streaked on both inhibitor-free and inhibitor-containing agar to confirm resistance.

  • Genomic DNA Extraction: Genomic DNA is extracted from the confirmed resistant isolates.

  • inhA Gene Sequencing: The inhA gene, including its promoter region, is amplified by PCR from the genomic DNA of the resistant mutants. The PCR products are then sequenced to identify any mutations compared to the wild-type sequence.

Conclusion

The development of direct InhA inhibitors represents a significant step forward in the fight against isoniazid-resistant tuberculosis. However, as with any antimicrobial agent, the potential for resistance development is a key concern. The data presented here for NITD-916 and this compound highlight that mutations within the inhA gene can confer resistance to these direct inhibitors.

The mutations identified in response to NITD-916 are clustered around the substrate-binding pocket of InhA, suggesting that they may sterically hinder inhibitor binding or alter the conformational dynamics of the enzyme. While less is known about specific resistance mutations for this compound, the increased MIC in a strain with an inhA promoter mutation suggests that overexpression of the target can also be a mechanism of resistance to this class of inhibitors.

For drug development professionals, these findings underscore the importance of:

  • Structural Biology: Understanding the binding modes of different inhibitor scaffolds to both wild-type and mutant InhA can guide the design of next-generation inhibitors that are less susceptible to known resistance mutations.

  • Combination Therapy: Combining direct InhA inhibitors with drugs that have different mechanisms of action will be crucial to mitigate the emergence of resistance.

  • Genotypic Surveillance: Rapid molecular diagnostics that can detect resistance-conferring mutations in inhA will be essential for guiding treatment decisions and preserving the efficacy of these new agents.

Continued research into the mechanisms of resistance to direct InhA inhibitors will be vital for the development of robust and durable new therapies for tuberculosis.

Benchmarking InhA-IN-7 Against Current Tuberculosis Treatment Regimens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel InhA inhibitor, InhA-IN-7, with the current first-line treatment regimen for tuberculosis (TB). This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows to offer an objective assessment of this compound's potential as a future anti-TB agent.

Introduction to this compound and Current TB Therapies

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The current standard of care involves a multi-drug regimen administered over several months. A key target for anti-TB drug development is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.

Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, inhibits InhA. However, a significant portion of INH resistance arises from mutations in the katG gene, preventing the activation of the prodrug. This has spurred the development of direct InhA inhibitors that do not require KatG activation.

This compound is a novel, direct inhibitor of InhA. It is a derivative of triclosan and has demonstrated potent inhibitory activity against the InhA enzyme and promising in vitro activity against M. tuberculosis. This guide benchmarks the available preclinical data for this compound against the established first-line anti-TB drugs: isoniazid, rifampicin, ethambutol, and pyrazinamide.

Comparative Efficacy and In Vitro Performance

The following tables summarize the available in vitro data for this compound and the standard first-line anti-TB drugs. It is important to note that publicly available in vivo efficacy and cytotoxicity data for this compound are limited at this time.

Table 1: In Vitro Activity against InhA and Mycobacterium tuberculosis

CompoundTargetIC50 (nM)MIC against M. tuberculosis H37Rv (μM)Mechanism of Action
This compound InhA 96 [1]19 - 75 [1]Direct inhibition of enoyl-acyl carrier protein reductase (InhA)
IsoniazidInhA (indirectly)-0.03 - 0.06 mg/L (~0.22 - 0.44 μM)[2]Inhibition of mycolic acid synthesis via InhA after activation by KatG[3]
RifampicinRNA Polymerase-0.12 - 0.25 mg/L (~0.15 - 0.30 μM)[2]Inhibition of bacterial DNA-dependent RNA polymerase[4]
EthambutolArabinosyl Transferase-0.25 - 2 μg/mL (~1.22 - 9.79 μM)Inhibition of arabinogalactan synthesis, a component of the mycobacterial cell wall[5]
PyrazinamideMultiple targets-25 - 50 μg/mL (~203 - 406 μM) at acidic pH[6]Prodrug converted to pyrazinoic acid, disrupts membrane potential and other functions[6]

Note: MIC values can vary depending on the specific strain and experimental conditions. The data presented here are for the reference strain H37Rv under standard laboratory conditions.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

cluster_pathway Mycolic Acid Biosynthesis Pathway and Drug Inhibition cluster_drugs Drug Action FAS-I Fatty Acid Synthase I FAS-II Fatty Acid Synthase II FAS-I->FAS-II provides precursors InhA InhA (Enoyl-ACP Reductase) FAS-II->InhA Mycolic Acids Mycolic Acids InhA->Mycolic Acids Cell Wall Mycobacterial Cell Wall Mycolic Acids->Cell Wall Isoniazid (Prodrug) Isoniazid (Prodrug) KatG KatG Isoniazid (Prodrug)->KatG activation Activated Isoniazid Activated Isoniazid KatG->Activated Isoniazid Activated Isoniazid->InhA inhibits This compound This compound This compound->InhA directly inhibits

Caption: Mechanism of action of InhA inhibitors on the mycolic acid synthesis pathway.

cluster_workflow Experimental Workflow for In Vitro Drug Efficacy start Start prep_culture Prepare M. tuberculosis culture (e.g., H37Rv) start->prep_culture prep_compounds Prepare serial dilutions of test compounds start->prep_compounds inoculate Inoculate microplate wells with bacteria and compounds prep_culture->inoculate prep_compounds->inoculate enzyme_assay Perform InhA Enzyme Inhibition Assay prep_compounds->enzyme_assay incubate Incubate at 37°C inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end read_ic50 Determine IC50 enzyme_assay->read_ic50 read_ic50->end

Caption: A generalized workflow for determining MIC and IC50 values.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

InhA Enzyme Inhibition Assay

This protocol is adapted from methodologies used for screening InhA inhibitors.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the InhA enzyme.

Materials:

  • Purified InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, NADH, and the InhA enzyme.

  • Add the test compound at various concentrations (typically in a serial dilution) to the wells. Include a control with DMSO only.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA, to each well.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a common method for determining the MIC of a compound against M. tuberculosis.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Test compound

  • 96-well microplates

  • Resazurin solution (for viability assessment)

Procedure:

  • Prepare a standardized inoculum of M. tuberculosis H37Rv in Middlebrook 7H9 broth.

  • In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the broth.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound at which no color change is observed (i.e., the well remains blue).

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of a compound against a mammalian cell line.

Objective: To determine the concentration of a compound that reduces the viability of a mammalian cell line by 50% (CC50).

Materials:

  • Mammalian cell line (e.g., Vero cells, HepG2 cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 value.

Mouse Model of Tuberculosis Infection

This is a generalized protocol for evaluating the in vivo efficacy of an anti-TB compound.

Objective: To assess the ability of a test compound to reduce the bacterial load in the lungs and other organs of mice infected with M. tuberculosis.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Mycobacterium tuberculosis strain

  • Aerosol infection chamber (for low-dose aerosol infection)

  • Test compound formulated for administration (e.g., oral gavage)

  • Standard TB drugs for control groups (e.g., isoniazid, rifampicin)

  • Materials for organ harvesting and bacterial enumeration (homogenizers, agar plates)

Procedure:

  • Infect mice with a low dose of M. tuberculosis via aerosol inhalation to establish a lung infection.

  • Allow the infection to establish for a period of time (e.g., 2-4 weeks).

  • Administer the test compound to groups of mice at different doses, typically daily via oral gavage. Include a vehicle control group and a positive control group treated with a standard TB drug.

  • Treat the mice for a defined period (e.g., 4 weeks).

  • At the end of the treatment period, euthanize the mice and aseptically harvest the lungs and spleens.

  • Homogenize the organs and plate serial dilutions of the homogenates onto appropriate agar medium (e.g., Middlebrook 7H11).

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

  • Compare the CFU counts in the organs of the treated groups to the control groups to determine the in vivo efficacy of the test compound.

Conclusion and Future Directions

This compound demonstrates potent in vitro activity against M. tuberculosis and its molecular target, InhA. Its direct mechanism of action presents a potential advantage over isoniazid, particularly against strains with KatG mutations. However, the lack of publicly available in vivo efficacy and comprehensive cytotoxicity data for this compound makes a complete comparison with the well-established first-line TB drugs challenging.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the efficacy of this compound in a validated mouse model of TB is a critical next step.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Understanding the absorption, distribution, metabolism, and excretion of this compound is essential for dose optimization.

  • Cytotoxicity profiling: A thorough assessment of the compound's toxicity against a panel of mammalian cell lines is necessary to determine its therapeutic index.

  • Combination studies: Investigating the synergistic or antagonistic effects of this compound in combination with existing anti-TB drugs could reveal its potential role in future multi-drug regimens.

The data presented in this guide provide a foundational benchmark for this compound. Further research in the areas outlined above will be crucial to fully elucidate its potential as a next-generation anti-tuberculosis therapeutic.

References

Safety Operating Guide

Proper Disposal of InhA-IN-7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of the kinase inhibitor InhA-IN-7 is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste streams effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency procedures. Key safety precautions include wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat. All handling of this compound, especially in its pure or concentrated form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.

Step-by-Step Disposal Protocol

The proper disposal of this compound and materials contaminated with it involves a systematic process of identification, segregation, and packaging for removal by a licensed waste disposal service.

Step 1: Waste Identification and Categorization

The first step is to identify all waste streams containing this compound. This includes:

  • Pure this compound: Unused or expired solid compound.

  • Concentrated Solutions: Stock solutions or reaction mixtures with high concentrations of this compound.

  • Dilute Aqueous Waste: Buffer solutions, cell culture media, or other aqueous solutions containing low concentrations of this compound.

  • Contaminated Solid Waste: Consumables such as pipette tips, tubes, gloves, and paper towels that have come into contact with this compound.

  • Contaminated Sharps: Needles, syringes, or other sharp objects contaminated with this compound.

  • Empty Containers: Original vials or containers that held this compound.

Based on its chemical properties as a chlorinated organic compound, this compound waste should be categorized as halogenated organic waste.

Step 2: Waste Segregation

Proper segregation of waste is crucial to prevent dangerous chemical reactions and to facilitate proper disposal.[1][2][3]

  • Do not mix this compound waste with other incompatible waste types, such as strong acids, bases, or oxidizing agents.

  • Keep halogenated organic waste separate from non-halogenated organic waste.

  • Aqueous waste containing this compound should be collected separately from solvent-based waste.

Step 3: Use of Appropriate Waste Containers

Select waste containers that are compatible with the chemical nature of the waste.

  • For liquid waste, use clearly labeled, leak-proof containers with secure screw-on caps.

  • For solid waste, use durable, labeled plastic bags or containers.

  • Sharps must be collected in designated puncture-resistant sharps containers.

  • Original containers of pure this compound should be securely closed.

Step 4: Labeling of Waste Containers

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The primary hazard(s) (e.g., "Toxic," "Flammable" if in a flammable solvent).

  • The accumulation start date.

  • The name of the principal investigator or laboratory group.

Step 5: Storage of Waste

Store waste containers in a designated, secure area within the laboratory, away from general work areas. Secondary containment, such as a larger, chemically resistant tray or bin, should be used to contain any potential leaks or spills.

Step 6: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of this compound waste.[3] Follow their specific procedures for scheduling a waste pickup. Never dispose of this compound or its containers in the regular trash or down the drain.

Disposal Summary for this compound Waste Streams

Waste TypeContainerDisposal Method
Pure this compound (Solid) Original, tightly sealed container inside a labeled hazardous waste bag.Collection by a licensed hazardous waste disposal service.
Concentrated this compound Solutions Labeled, leak-proof, chemically compatible container for halogenated organic liquid waste.Collection by a licensed hazardous waste disposal service.
Dilute Aqueous Waste with this compound Labeled, leak-proof container for aqueous hazardous waste.Collection by a licensed hazardous waste disposal service.
Contaminated Solid Waste (Gloves, etc.) Labeled hazardous waste bag or container for solid chemical waste.Collection by a licensed hazardous waste disposal service.
Contaminated Sharps Designated, puncture-resistant sharps container labeled as hazardous chemical waste.Collection by a licensed hazardous waste disposal service.
Empty this compound Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Deface label and dispose of the container as regular trash, or as advised by your EHS office.[2][4]Rinsate to be collected by a licensed hazardous waste disposal service.

Experimental Protocol: Decontamination of Surfaces

In the event of a spill, a thorough decontamination procedure is necessary.

  • Restrict Access: Cordon off the affected area to prevent further contamination.

  • Prepare Decontaminating Solution: Prepare a solution known to degrade or solubilize this compound. Given its structure, a solution of a strong base like sodium hydroxide or a detergent solution may be effective. The choice of solvent for rinsing should be based on solubility; for many organic compounds, ethanol or isopropanol is suitable.

  • Absorb the Spill: If the spill is a liquid, cover it with an absorbent material.

  • Clean the Area: Carefully clean the spill area with the decontaminating solution, working from the outside in.

  • Rinse the Area: Wipe the area with a solvent-dampened cloth to remove any residue.

  • Final Wipe Down: Perform a final wipe with a dry cloth.

  • Dispose of Cleaning Materials: All cleaning materials must be disposed of as contaminated solid waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making processes in the proper disposal of this compound.

G This compound Waste Disposal Workflow cluster_0 This compound Waste Disposal Workflow start Waste Generation (this compound) identify Identify Waste Type (Solid, Liquid, Sharps) start->identify segregate Segregate Waste (Halogenated Organic) identify->segregate container Select Appropriate Container segregate->container label_waste Label Container 'Hazardous Waste' container->label_waste store Store in Designated Secondary Containment label_waste->store pickup Arrange for EHS/ Contractor Pickup store->pickup end Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

G This compound Waste Segregation Logic cluster_1 This compound Waste Segregation Logic waste This compound Waste is_solid Is it solid? waste->is_solid is_liquid Is it liquid? is_solid->is_liquid No solid_container Solid Waste Container (Halogenated) is_solid->solid_container Yes is_sharp Is it a sharp? is_liquid->is_sharp No liquid_container Liquid Waste Container (Halogenated) is_liquid->liquid_container Yes sharps_container Sharps Container (Chemically Contaminated) is_sharp->sharps_container Yes

Caption: Decision tree for segregating different forms of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.